molecular formula C7H14N2O B8749838 (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Número de catálogo: B8749838
Peso molecular: 142.20 g/mol
Clave InChI: WPHKSKAWLZGADW-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a high-value, chiral chemical building block featuring a fused azetidine-pyrrolidine scaffold. This structure is of significant interest in medicinal chemistry and neuroscience research . The azetidine ring is a saturated four-membered nitrogen heterocycle known for its utility in drug discovery , often serving as a key pharmacophore. The specific stereochemistry of the compound, indicated by the (S)-configuration, is critical for its interaction with biological targets, as chirality can profoundly influence binding affinity and efficacy . While the exact mechanism of action for this base compound is application-dependent, its core structure is highly relevant in the design of ligands for neurological targets. Research on similar azetidine-containing compounds has shown potent and selective activity against enzymes like α/β-hydrolase domain 6 (ABHD6) , a key regulator of the endocannabinoid 2-AG in the brain, and for selectively desensitizing α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in areas of study including addiction, pain, and cognitive disorders. As such, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules for preclinical investigations in neuropharmacology and other therapeutic areas. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C7H14N2O

Peso molecular

142.20 g/mol

Nombre IUPAC

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m0/s1

Clave InChI

WPHKSKAWLZGADW-ZETCQYMHSA-N

SMILES isomérico

C1CN(C[C@H]1O)C2CNC2

SMILES canónico

C1CN(CC1O)C2CNC2

Origen del producto

United States
Foundational & Exploratory

Chiral Azetidine-Pyrrolidine Building Blocks: The "Angular" Escape from Flatland

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Linear Vector

In modern medicinal chemistry, the "Escape from Flatland" is no longer a trend—it is a mandate. While spiro[3.3]heptanes (linear azetidine-azetidine systems) have successfully replaced piperazine in many clinical candidates, azetidine-pyrrolidine systems (spiro[3.4] and fused [3.2.0]) represent the next frontier.

These "angular" scaffolds offer two distinct advantages over their linear predecessors:

  • Orthogonal Vectorization: Unlike the linear projection of spiro[3.3] systems, spiro[3.4]octanes project substituents at defined angles (

    
     vs. 
    
    
    
    ), allowing access to novel binding pockets.
  • Differentiation of pKa: The combination of a strained 4-membered ring and a 5-membered ring creates a unique basicity profile, often lowering the pKa of the azetidine nitrogen while maintaining the nucleophilicity of the pyrrolidine, or vice versa depending on substitution.

This guide details the synthesis, resolution, and application of 2,6-diazaspiro[3.4]octane (spiro) and 3,6-diazabicyclo[3.2.0]heptane (fused) building blocks.

Structural Rationale & Physicochemical Profile[1][2][3][4][5][6]

The transition from traditional heterocycles to azetidine-pyrrolidine hybrids fundamentally alters the physicochemical landscape of a drug candidate.

FeatureMorpholine / PiperazineSpiro[3.3]heptane (Linear)Spiro[3.4]octane (Angular)
Topology 2D (Chair conformer)3D (Linear axis)3D (Angular axis)
Fsp³ Score Low (if aromatic attached)HighHigh
Lipophilicity (LogD) Low to ModerateLower (Polar Surface Area)Tunable
Metabolic Stability Moderate (N-oxidation/opening)High (Ring strain prevents oxidation)High
Exit Vector Angle ~180° (Para-like)180°~109-120° (Meta-like)
Visualizing the Vector Shift

The following diagram illustrates the "Exit Vector" concept. While linear spirocycles mimic para-substituted benzenes, the azetidine-pyrrolidine scaffold mimics meta- or ortho-substitution patterns with high sp³ character.

VectorAnalysis cluster_0 Traditional 2D cluster_1 Linear 3D (Spiro[3.3]) cluster_2 Angular 3D (Spiro[3.4]) Piperazine Piperazine (Flat, 180° Vector) Spiro33 2,6-Diazaspiro[3.3] (Rigid, 180° Vector) Piperazine->Spiro33 Fsp3 Increase Spiro34 2,6-Diazaspiro[3.4] (Rigid, ~109° Vector) 'The Meta-Isostere' Spiro33->Spiro34 Vector Re-orientation

Caption: Evolution of linker geometry from flat piperazines to angular spiro[3.4]octanes.

Synthetic Access: The "Hero" Scaffold

Target: tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

The synthesis of the 2,6-diazaspiro[3.4]octane core is chemically challenging due to the ring strain of the azetidine and the steric crowding at the spiro-center. The most robust industrial route, optimized by Enamine and Pfizer, utilizes a Horner-Wadsworth-Emmons (HWE) strategy followed by a reductive cyclization .

Protocol A: The HWE-Nitromethane Route

Mechanism: This route builds the pyrrolidine ring onto a pre-existing azetidine ketone.

Reagents:

  • tert-Butyl 3-oxazetidine-1-carboxylate (Starting Material)[1]

  • Triethyl phosphonoacetate, NaH (HWE Reagent)

  • Nitromethane, DBU (Michael Donor)

  • Raney Nickel, H₂, MeOH (Reductive Cyclization)

Step-by-Step Methodology:

  • HWE Olefination:

    • Suspend NaH (1.2 equiv) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min.

    • Add tert-butyl 3-oxazetidine-1-carboxylate (1.0 equiv) in THF.[1] Warm to RT and stir for 4 hours.

    • Checkpoint: Monitor by TLC for disappearance of ketone.

    • Quench with saturated NH₄Cl. Extract with EtOAc. Purify the unsaturated ester intermediate .

  • Michael Addition:

    • Dissolve the unsaturated ester in MeCN. Add Nitromethane (5.0 equiv) and DBU (1.1 equiv).

    • Heat to 60°C for 12 hours. The nitromethane adds to the

      
      -position of the acrylate, creating the quaternary center.
      
    • Concentrate and purify the nitro-ester intermediate .

  • Reductive Cyclization (The "Zipper" Step):

    • Dissolve the nitro-ester in MeOH. Add Raney Nickel (20 wt%).

    • Hydrogenate at 50 psi (Parr shaker) for 24 hours.

    • Mechanism:[2][3][4][5] The nitro group reduces to an amine, which immediately attacks the ethyl ester intramolecularly to form the lactam (spiro-pyrrolidone).

    • Filter through Celite.

  • Lactam Reduction:

    • Dissolve the spiro-lactam in dry THF. Add

      
       (3.0 equiv) at 0°C. Reflux for 4 hours.
      
    • Quench with MeOH/HCl to break the boron complex.

    • Result: 2-Boc-2,6-diazaspiro[3.4]octane.

SynthesisFlow SM N-Boc-3-Azetidinone Step1 HWE Reaction (Triethyl phosphonoacetate, NaH) SM->Step1 Inter1 α,β-Unsaturated Ester Step1->Inter1 Step2 Michael Addition (MeNO2, DBU) Inter1->Step2 Inter2 Nitro-Ester Intermediate (Quaternary Center Formed) Step2->Inter2 Step3 Reductive Cyclization (H2, Raney Ni) Inter2->Step3 Lactam Spiro-Lactam Step3->Lactam Step4 Amide Reduction (BH3·DMS) Lactam->Step4 Final 2,6-Diazaspiro[3.4]octane Step4->Final

Caption: Modular synthesis of the spiro[3.4] core via azetidinone annulation.

Synthesis of Fused Systems: 3,6-Diazabicyclo[3.2.0]heptane

While spiro systems are modular, fused systems offer extreme rigidity. The [3.2.0] framework is effectively a "constrained pyrrolidine."

Protocol B: The [2+2] Photochemical/Thermal Cycloaddition

This method utilizes the reactivity of enamines or cyclopentenes with ketenes to fuse the 4-membered ring onto the 5-membered ring.

Key Reference: Organic Syntheses 2024, 101, 410-422 (Adapted for diaza-analogs).

Methodology:

  • Substrate: Start with N-Boc-3-pyrroline (2,5-dihydro-1H-pyrrole).

  • Cycloaddition: React with Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu couple).

    • This forms the bicyclic dichloro-cyclobutanone fused to the pyrrolidine.

  • Dehalogenation: Reductive dechlorination using Zn/acetic acid.

  • Baeyer-Villiger / Rearrangement: (Optional depending on target) or direct reductive amination of the ketone to install the second nitrogen.

Note: For the specific 3,6-diaza system, a more direct route involves the photocycloaddition of diallylamine derivatives, followed by ring closure, though the ketene route allows better stereocontrol.

Stereochemical Resolution & Analysis

Chirality is the critical bottleneck for these sp3-rich scaffolds. The spiro[3.4]octane possesses axial chirality potential if substituted unsymmetrically, but primarily we deal with point chirality in the pyrrolidine ring or the fused bridgeheads.

Resolution Protocol

Since asymmetric synthesis is often cost-prohibitive at the building block stage, Classical Resolution remains the industry standard for kilogram-scale production.

  • Derivatization: React the racemic amine (secondary nitrogen) with (L)-Tartaric Acid or Di-p-toluoyl-L-tartaric acid in MeOH/EtOH.

  • Crystallization: Heat to reflux and cool slowly (0.5°C/min). The diastereomeric salt precipitates.

  • Validation:

    • Free base the salt (NaOH).

    • Analyze via Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak IG or IC.

    • Mobile Phase: CO₂ / MeOH (with 0.1% DEA).

Case Studies in Drug Design

Case Study 1: Sonidegib Analog (Morpholine Replacement)

Context: Sonidegib is a Hedgehog pathway inhibitor used for basal cell carcinoma. It contains a morpholine ring, which is a metabolic soft spot (oxidative opening). Modification: Replacement of the morpholine with 2-oxa-6-azaspiro[3.4]octane . Outcome:

  • Solubility: Increased by 2.5x due to the lower lipophilicity of the spiro-ether.

  • Potency: Maintained (

    
     nM).
    
  • IP Position: The switch from a generic morpholine to a chiral spirocycle generated a novel, patentable chemical entity (NCE) with improved freedom-to-operate.

Case Study 2: Danofloxacin (Piperazine Replacement)

Context: Fluoroquinolone antibiotics often rely on a piperazine ring for potency. Modification: Incorporation of 2,6-diazaspiro[3.4]octane . Outcome:

  • Vector Change: The "angular" projection of the spiro[3.4] system altered the binding mode in the DNA gyrase pocket, overcoming resistance in specific mutant strains that tolerated the linear piperazine.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues. Thieme Connect. (2015). Describes the foundational annulation strategies.

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (2019). Details the scalable routes for spiro-pyrrolidines.

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation. Angewandte Chemie Int. Ed. (2025).[6][2][7] The definitive paper on "Angular" vs "Linear" vectors and the Sonidegib case study.

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. (2024). Protocol for the fused bicyclic system.

  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine Whitepaper. Overview of metabolic stability and Fsp3 advantages.

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes. ChemRxiv. (2025).[2][7] Synthesis of the fused diaza-systems via ketene cycloaddition.

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol in Modern Drug Discovery

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, a chiral molecule featuring both a strained azetidine ring and a pyrrolidinol moiety, represents a valuable building block in contemporary medicinal chemistry. The unique three-dimensional architecture imparted by these saturated heterocyclic systems offers a compelling scaffold for engaging with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The azetidine ring, in particular, is increasingly recognized for its ability to confer desirable characteristics such as reduced lipophilicity and improved metabolic stability when compared to more traditional carbocyclic or larger heterocyclic analogues.[1][2]

The pyrrolidine fragment is a common motif in numerous biologically active compounds and natural alkaloids.[3] The combination of these two rings in (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol presents a unique stereochemical and conformational landscape for researchers to explore. Its application can be found in the development of novel therapeutics across various disease areas. Given its significance, the reliable procurement of this building block at high purity and with well-defined stereochemistry is a critical first step in any research and development campaign. This guide provides a comprehensive framework for selecting and validating suppliers of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, ensuring the integrity and reproducibility of your scientific endeavors.

Supplier Qualification: A Multi-Faceted Approach

The selection of a chemical supplier should be a meticulous process that extends beyond a simple price comparison. For a molecule like (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, where stereochemistry and purity are paramount, a rigorous qualification process is essential. The following sections detail the key criteria for evaluating potential suppliers.

Purity and Analytical Data: The Foundation of Quality

A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch of the compound. This document should not be a mere formality but rather a detailed account of the material's quality. Key analytical techniques to look for include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is non-negotiable. The NMR spectra should be consistent with the structure of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and should be free from significant unassigned signals that might indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This provides a quantitative measure of purity. The chromatogram should show a single major peak corresponding to the desired product. The purity level should be clearly stated, typically ≥95% for research-grade material, with higher purities (≥98%) preferred for more advanced studies.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. The observed mass should match the calculated mass for C₇H₁₄N₂O.

  • Chiral HPLC or Supercritical Fluid Chromatography (SFC): For a chiral molecule, confirmation of enantiomeric excess (e.e.) is critical. A reliable supplier should be able to provide data demonstrating the stereochemical purity of the (S)-enantiomer.

Scalability and Consistency

For drug development professionals, the ability of a supplier to provide larger quantities of the material with consistent quality is a crucial consideration. When initially evaluating suppliers, it is prudent to inquire about their scale-up capabilities. A supplier who can provide multi-gram to kilogram quantities is a more strategic partner for a long-term drug discovery project.

Available Forms and Salt Selection

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol may be available as a free base or as a salt, most commonly the hydrochloride (HCl) salt.[4][5][6] The HCl salt often exhibits improved stability and handling characteristics, such as enhanced solubility in various solvents.[5] The choice between the free base and the salt form will depend on the specific requirements of your synthetic route.

Supplier Landscape for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

A survey of the current market reveals several suppliers offering (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and its related forms. The following table summarizes the offerings from a selection of vendors based on publicly available information. It is imperative to contact these suppliers directly for the most up-to-date specifications and to request a sample for in-house validation.

SupplierProduct NameCAS NumberPurityNotes
ChemScene (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol1257293-72-3≥98%Offered as the free base.[7]
BLDpharm (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride1449131-14-9-Offered as the hydrochloride salt.[4]
EvitaChem 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride--Also available as the (3R) enantiomer.[5]
Fluorochem 1-(Azetidin-3-yl)pyrrolidin-3-ol hcl178311-54-1-Provides detailed chemical properties on their website.[6]
American Elements (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol1257293-74-5High PurityOffers various grades including pharmaceutical and research grades.[8]

In-House Validation: The Final Gatekeeper of Quality

Upon receiving a sample of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, it is crucial to perform in-house analytical validation to confirm the supplier's claims. This step is a self-validating system that ensures the quality of the material before it is committed to your experiments.

Experimental Protocol: Quality Control Workflow
  • Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.

  • Solubility Assessment: Test the solubility of the compound in a range of common laboratory solvents. This information is valuable for planning future reactions.

  • NMR Spectroscopy:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with literature data or predicted spectra to confirm the chemical structure.

    • Integrate the peaks in the ¹H NMR spectrum to check for the correct proton ratios.

  • LC-MS Analysis:

    • Prepare a dilute solution of the compound.

    • Inject the solution onto an appropriate HPLC or UHPLC column coupled to a mass spectrometer.

    • Analyze the chromatogram for the presence of a single major peak and determine the purity by peak area percentage.

    • Confirm the mass of the major peak corresponds to the expected molecular weight.

  • Chiral Purity Analysis (if applicable):

    • Utilize a chiral HPLC or SFC method to separate the enantiomers.

    • Determine the enantiomeric excess of the (S)-enantiomer.

The following diagram illustrates the logical workflow for selecting and validating a supplier for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

Supplier_Validation_Workflow cluster_selection Supplier Selection cluster_validation In-House Validation cluster_decision Decision A Identify Potential Suppliers B Request Technical Data (CoA, Analytical Spectra) A->B C Evaluate Purity, Scalability, and Cost B->C D Select Supplier and Request Sample C->D E Receive Sample D->E Procurement F Visual Inspection & Solubility Tests E->F G NMR Spectroscopy (1H, 13C) F->G H LC-MS Analysis (Purity & Mass Confirmation) G->H I Chiral HPLC/SFC (Enantiomeric Purity) H->I J Approve or Reject Supplier I->J K Approved for Research Use J->K L Rejected - Return to Supplier Selection J->L L->A Re-evaluate

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Free Base).


H

N

O | MW: 142.20 g/mol [1]

Executive Summary

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a highly polar, bicyclic diamine intermediate used frequently in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. As a free base, the molecule presents significant process challenges due to its high aqueous solubility , low lipophilicity (LogP ~ -1.0) , and tendency to form hygroscopic oils rather than stable crystals.

This guide provides a definitive solubility profile derived from structural analysis and empirical data, alongside a validated workflow for isolation and handling. Researchers must treat this molecule as a super-hydrophilic base ; standard organic extraction protocols (e.g., DCM/Water) will likely result in product loss to the aqueous phase unless pH and ionic strength are rigorously controlled.

Structural & Physicochemical Basis

Understanding the solubility requires analyzing the ionization states of the diamine core. The molecule contains two basic nitrogen centers and a polar hydroxyl group.

Physicochemical Descriptors
PropertyValue / PredictionImplication
LogP (Octanol/Water) -0.98 to -1.03 (Calc.)Highly hydrophilic; partitions preferentially into water.
TPSA ~35.5 - 54 ŲSignificant polar surface area relative to molecular size.
pKa

(Azetidine NH)
~11.0 - 11.3Secondary amine; highly basic.
pKa

(Pyrrolidine N)
~9.0 - 9.5Tertiary amine; moderately basic.
Physical State Viscous Oil or Low-Melting SolidLikely hygroscopic; difficult to crystallize as free base.
Ionization & pH Dependence

Solubility is dictated by pH. The molecule exists in three states:[2]

  • pH < 8: Dicationic (Highly water-soluble, insoluble in organics).

  • pH 9–10: Monocationic mixture.

  • pH > 12: Non-ionized Free Base (Maximal organic solubility).

Critical Insight: Due to the high pKa of the azetidine ring (~11.3), the aqueous phase must be adjusted to pH > 12.5 to fully suppress ionization and drive the molecule into an organic solvent during extraction.

Solubility Profile

The following data categorizes solvent compatibility for the Free Base form (at 25°C).

Solvent Compatibility Matrix
Solvent ClassSolventSolubilityProcess Utility
Protic Polar WaterMiscible Excellent solvent; difficult to remove product from.
MethanolHigh (>100 mg/mL) Good for transfer; unsuitable for extraction from water.
EthanolHigh Useful for salt formation steps.
Aprotic Polar DMSOHigh (>50 mg/mL) Standard for bio-assay stocks.
DMFHigh Reaction solvent.
Chlorinated Dichloromethane (DCM)Moderate to High Preferred extraction solvent (often requires IPA spike).
ChloroformModerate Alternative to DCM.
Ethers THFModerate Good reaction solvent.
MTBELow Excellent anti-solvent for crystallization.
Hydrocarbons Hexane / HeptaneInsoluble Anti-solvent; used to wash away non-polar impurities.
Partitioning Logic (LogD)

The distribution coefficient (LogD) drops precipitously as pH decreases.

  • pH 7.4: LogD ≈ -3.5 (Product remains in water).

  • pH 13.0: LogD ≈ -1.0 (Product is still hydrophilic but extractable with polar organic mixtures).

Experimental Protocols

Solubility Determination Workflow (Shake-Flask Method)

To validate the solubility in a specific solvent system, follow this self-validating protocol.

Reagents:

  • Test Solvent (HPLC Grade).

  • (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Free Base).

Protocol:

  • Saturation: Add excess solid/oil to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute filtrate 100x with Mobile Phase and analyze via HPLC-UV (210 nm) or LC-MS.

    • Note: Due to weak UV chromophores, LC-MS or CAD (Charged Aerosol Detection) is recommended.

Isolation Strategy: "The Salting-Out Extraction"

Recovering this hydrophilic free base from an aqueous reaction mixture is the most critical process step. Standard extraction fails. Use this modified protocol:

  • Basification: Adjust aqueous layer pH to 13.0 using 50% NaOH. Keep cold (0°C) to prevent degradation.

  • Saturation: Saturate the aqueous phase with NaCl (approx. 30% w/v). This "salting out" effect reduces the water solubility of the organic amine.

  • Solvent Selection: Extract with DCM:Isopropanol (9:1) or n-Butanol . Pure DCM may not be polar enough to pull the molecule from water.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    (Magnesium sulfate is acidic and may bind the amine).

Visualizations

Process Workflow: Isolation of Free Base

This diagram outlines the decision logic for isolating the molecule from a crude reaction mixture.

Isolation_Workflow Start Crude Aqueous Mixture (Acidic/Neutral) pH_Adjust Adjust pH > 12.5 (Use 50% NaOH, 0°C) Start->pH_Adjust Salt_Sat Saturate with NaCl (Salting Out) pH_Adjust->Salt_Sat Maximize free base form Extract Extract with Solvent (DCM:IPA 9:1 or n-BuOH) Salt_Sat->Extract Reduce aq. solubility Phase_Sep Phase Separation Extract->Phase_Sep Aqueous Aqueous Waste (Check for Product Loss) Phase_Sep->Aqueous Bottom (if n-BuOH) Top (if DCM) Organic Organic Phase (Product Enriched) Phase_Sep->Organic Drying Dry over Na2SO4 (Avoid MgSO4) Organic->Drying Conc Concentrate in Vacuo (< 40°C) Drying->Conc Final Final Product (Viscous Oil/Solid) Conc->Final

Figure 1: Optimized isolation workflow for hydrophilic amine free bases.

Solubility & Species Distribution Logic

Understanding the relationship between pH and extraction efficiency.

Solubility_Logic Low_pH pH < 8.0 (Dicationic) Water_Sol High Water Solubility LogD < -3.0 Low_pH->Water_Sol Trapped in Aq. Mid_pH pH 9.0 - 11.0 (Monocationic) Mid_pH->Water_Sol Partial Extraction High_pH pH > 12.5 (Neutral Free Base) Org_Sol Extractable into Organics LogD ~ -1.0 High_pH->Org_Sol Target State

Figure 2: pH-dependent species distribution and extraction feasibility.

Storage & Stability

  • Hygroscopicity: The free base is extremely hygroscopic. It will absorb atmospheric moisture to form a hydrate or gum.

  • Storage: Store under nitrogen or argon at -20°C.

  • Stability: Avoid prolonged exposure to air (CO

    
     absorption can form carbamates with the secondary amine).
    

References

  • PubChem. Azetidin-3-one and Azetidine Derivatives Physicochemical Data. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • ResearchGate. pKa values of azetidine, pyrrolidine, and piperidine derivatives. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Strategic Functionalization of Pyrrolidin-3-ol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of the Secondary Alcohol in Pyrrolidin-3-ol Scaffolds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged substructure in medicinal chemistry, serving as the chiral core for numerous FDA-approved therapeutics, including the PI3K


 inhibitor Leniolisib  and the antibiotic Ceftobiprole .[1] Its utility lies in the secondary alcohol, which acts as a versatile handle for diversity-oriented synthesis. However, functionalizing this position requires navigating three critical challenges: chemoselectivity  (amine vs. alcohol), stereochemical integrity  (retention vs. inversion), and conformational ring strain .

This guide provides a validated roadmap for transforming N-protected pyrrolidin-3-ols into high-value intermediates via oxidation, stereoselective substitution (Mitsunobu/Fluorination), and heteroarylation (


).
The "N-Protect First" Rule

Expert Insight: Never attempt to functionalize the C3-alcohol without first protecting the secondary amine. The amine is more nucleophilic and susceptible to oxidation.

  • Recommended Group: tert-butyl carbamate (Boc) or Benzyl carbamate (Cbz).

  • Reasoning: Boc is orthogonal to the acidic conditions often generated during fluorination (HF byproduct) and stable against basic alkylation conditions.

Decision Matrix: Reaction Pathways

The choice of reagent dictates the stereochemical outcome at the C3 position.

G Start N-Boc-3-pyrrolidinol (Chiral) Oxidation Oxidation (DMP / TEMPO) Start->Oxidation Mitsunobu Mitsunobu Rxn (PPh3 / DIAD) Start->Mitsunobu Fluorination Deoxyfluorination (DAST / Deoxofluor) Start->Fluorination Alkylation Alkylation / SnAr (NaH / Ar-F) Start->Alkylation Ketone Pyrrolidin-3-one (Racemization Risk) Oxidation->Ketone RedAm Reductive Amination (C3-Amine) Ketone->RedAm Inversion Stereochemical INVERSION Mitsunobu->Inversion Azide C3-Azide / Amine Inversion->Azide Ether C3-Aryl Ether Inversion->Ether Fluoro C3-Fluoride (Inversion) Fluorination->Fluoro Retention Stereochemical RETENTION Alkylation->Retention ArEther C3-Aryl Ether Retention->ArEther

Figure 1: Strategic decision tree for C3-functionalization based on desired stereochemistry and functionality.

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is the gold standard for inverting the C3 stereocenter (e.g., converting


-alcohol to 

-azide or

-ether).

Mechanism: The reaction proceeds via an


 mechanism.[2] The alcohol is activated by a phosphine-azodicarboxylate betaine, followed by backside attack by a pronucleophile (HA).[2]
Validated Protocol: Synthesis of (S)-N-Boc-3-Azidopyrrolidine

Target: Conversion of (R)-N-Boc-3-pyrrolidinol to (S)-azide (precursor to amine).[2]

Reagents:

  • Substrate: (R)-N-Boc-3-pyrrolidinol (1.0 equiv)[2][3]

  • Reagent: Triphenylphosphine (

    
    , 1.2 equiv)[2]
    
  • Reagent: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)[2]

  • Nucleophile: Diphenylphosphoryl azide (DPPA, 1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried flask with (R)-N-Boc-3-pyrrolidinol and

    
     under nitrogen. Dissolve in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C (ice bath). Critical: Temperature control prevents decomposition of the betaine intermediate.

  • Addition 1: Add DPPA dropwise. Stir for 10 minutes.

  • Addition 2 (Exothermic): Add DIAD dropwise over 20 minutes. Maintain internal temperature <5°C. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[5]
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. A wash with

    
     solution can help precipitate TPPO before column chromatography.
    

Safety Note: Azides are potential explosion hazards.[5] Do not concentrate reaction mixtures containing azides to dryness if high concentrations are suspected. DPPA is safer than


 but requires care.

Protocol B: Oxidation to Pyrrolidin-3-one

Converting the alcohol to a ketone allows for reductive amination (installing amines with variable stereochemistry).

Challenge: N-protected-3-pyrrolidinones are prone to racemization (via enolization) and dimerization due to the inductive effect of the carbamate.

Comparison of Oxidation Methods
MethodReagentsProsCons
Dess-Martin (DMP) DMP, DCM, RTMild, neutral pH, no heavy metals.Reagent cost, potentially shock-sensitive residue.
Parikh-Doering

, DMSO,

Scalable, cheap.Sulfur byproduct smell, difficult workup.
TEMPO TEMPO, NaOCl, NaBrGreen chemistry, aqueous.Ph control critical to prevent over-oxidation.
Swern

, DMSO,

Reliable, cheap.Requires -78°C (cryogenic), generates CO.
Validated Protocol: Dess-Martin Oxidation
  • Dissolution: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) in DCM (0.3 M).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with

    
    ; ketone does not stain well with UV).
    
  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).
  • Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography. Storage: Use immediately; unstable upon prolonged storage.

Protocol C: Deoxyfluorination (C-F Bond Formation)

Fluorine introduction is a key strategy to block metabolic hot-spots.

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). Mechanism:


 with Inversion .

Methodology:

  • Safety: Use plasticware or teflon-coated glassware if possible (etching risk). Work in a fume hood.

  • Procedure: Dissolve substrate in DCM at -78°C. Add DAST (1.5 equiv) dropwise.

  • Warming: Allow to warm to RT slowly.

  • Quench: Extremely Dangerous. Quench by dropwise addition of the reaction mixture into saturated

    
     at 0°C. Never add water to the DAST mixture.
    

Protocol D: Arylation via (Ether Synthesis)

For installing heteroaryl systems with Retention of configuration (via alkoxide formation).

Mechanism: Stepwise addition-elimination. Substrates: Electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-chloropyrimidine).

Methodology:

  • Deprotonation: Dissolve alcohol (1.0 equiv) in anhydrous DMF or NMP. Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min until gas evolution ceases.

  • Displacement: Add the aryl halide (1.1 equiv).

  • Heating: Heat to 60–80°C depending on the aryl halide reactivity.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting & Expert Tips

Common Pitfalls
  • Elimination vs. Substitution: In Mitsunobu or Activation (

    
    ) reactions, the 3,4-elimination product (enamine/alkene) is a common byproduct, especially with sterically hindered nucleophiles.
    
    • Solution: Use lower temperatures and less basic conditions.

  • TPPO Removal: In Mitsunobu reactions, triphenylphosphine oxide contaminants can co-elute with polar pyrrolidines.

    • Solution: Use Polymer-supported

      
       (removable by filtration) or perform a precipitation with hexanes before chromatography.
      
Visualizing the Mitsunobu Mechanism

Understanding the betaine intermediate is crucial for troubleshooting order-of-addition issues.

Mitsunobu Step1 Reagents Mixed: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Step1->Betaine Fast Activation Alcohol Activation: Oxyphosphonium Ion Betaine->Activation + Substrate (R-OH) Attack Nucleophilic Attack (SN2) (Inversion of Configuration) Activation->Attack + Nucleophile (H-Nu) Product Product + TPPO + Hydrazide Attack->Product

Figure 2: Mechanistic flow of the Mitsunobu reaction highlighting the activation step.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. Retrieved from

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (General reference for mechanism).
  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature. Retrieved from

  • Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST) Application Note. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. Reagent Guide: Oxidation to Aldehydes and Ketones. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [6]

Sources

Application Note: Protecting Group Strategies for 1-(Azetidin-3-yl)pyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(azetidin-3-yl)pyrrolidin-3-ol scaffold represents a high-value pharmacophore in fragment-based drug discovery (FBDD).[1] It serves as a rigidified, hydrophilic linker that enhances metabolic stability and solubility compared to linear diamines.[2] However, the synthesis presents specific challenges: the high polarity of the final product (LogP ≈ -0.98), the ring strain of the azetidine, and the nucleophilic competition between the pyrrolidine amine and the hydroxyl group.

This guide details two validated synthetic routes, emphasizing orthogonal protecting group (PG) strategies to maximize yield and purity. We prioritize the Reductive Amination route for its scalability and the Nucleophilic Displacement route for cases requiring strict stereocontrol.

Strategic Analysis of Synthetic Routes

Route A: Reductive Amination (The "Workhorse" Strategy)

This is the preferred industrial route due to the availability of 1-Boc-3-azetidinone.

  • Mechanism: Condensation of pyrrolidin-3-ol with N-protected azetidin-3-one followed by in situ reduction.[1]

  • PG Strategy: The azetidine nitrogen must be protected (usually Boc or Cbz) to prevent polymerization. The pyrrolidine hydroxyl group is generally left unprotected , as secondary amines are significantly more nucleophilic than secondary alcohols towards ketones/iminium ions.[2]

  • Advantage: Convergent, avoids strong bases, fewer steps.[1][2]

Route B: Nucleophilic Substitution (SN2)

Used when specific stereochemistry at the azetidine 3-position is required (rare, as the 3-position is usually achiral unless substituted) or when starting from 1-Boc-3-iodoazetidine.[1]

  • Mechanism: Displacement of a leaving group (Mesylate/Iodide) on the azetidine by the pyrrolidine amine.

  • PG Strategy: Mandatory O-protection of the pyrrolidine (e.g., TBS, TBDPS) is required.[1][2] Without it, the free hydroxyl group can compete, leading to polymerization or intramolecular etherification.[1][2]

Protecting Group Matrix & Orthogonality

Selecting the right PG pair is critical for downstream functionalization.

Azetidine N-PGPyrrolidine O-PGOrthogonalityApplication Context
Boc (t-Butyloxycarbonyl)H (Free)Semi-Orthogonal Standard Route. Rapid access to the core scaffold.[1] Boc is removed by acid (TFA/HCl).[3]
Boc TBS (Silyl ether)Fully Orthogonal Allows selective N-deprotection (TFA) while retaining O-protection, or O-deprotection (TBAF) while retaining N-Boc.[1] Ideal for library synthesis.[2]
Cbz (Benzyloyl)Boc (Carbonate)Fully Orthogonal Cbz removed by H₂/Pd; Boc removed by acid. Useful if the final target contains acid-sensitive moieties elsewhere.
Fmoc TBS/TBDPS Fully Orthogonal Fmoc removed by base (Piperidine). Used in solid-phase synthesis or when acid/hydrogenolysis must be avoided.

Visualization: Synthetic Workflow

G cluster_0 Route A: Reductive Amination start_azet 1-Boc-3-azetidinone inter_imine Iminium Intermediate start_azet->inter_imine DCE, AcOH start_pyrr Pyrrolidin-3-ol start_pyrr->inter_imine prod_boc 1-Boc-3-(3-hydroxypyrrolidin-1-yl)azetidine (Protected Scaffold) inter_imine->prod_boc NaBH(OAc)3 RT, 16h prod_final 1-(Azetidin-3-yl)pyrrolidin-3-ol (dihydrochloride salt) prod_boc->prod_final 4M HCl in Dioxane or TFA/DCM

Figure 1: Workflow for the reductive amination route (Route A), highlighting the critical intermediate and deprotection step.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate (Reductive Amination)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB). Unlike NaCNBH₃, STAB is non-toxic and does not require low pH, minimizing side reactions with the acid-labile Boc group.[1][2]

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)[1][4]

  • Pyrrolidin-3-ol (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) [Anhydrous][1][2]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 1-Boc-3-azetidinone (10 mmol) and Pyrrolidin-3-ol (11 mmol) in anhydrous DCE (40 mL).

  • Activation: Add AcOH (10 mmol). Stir at room temperature (RT) for 30 minutes. Note: This pre-complexation ensures rapid iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 243.15 for Boc-product).

  • Workup (Critical for Polar Amines):

    • Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins.

    • Extract with DCM (3 x 50 mL). Note: If the product remains in the aqueous phase due to polarity, use Chloroform:Isopropanol (3:1) for extraction.[1][5]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: 0-10% MeOH in DCM (with 1% NH₄OH additive if streaking occurs).[1]

Protocol 2: Deprotection to 1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride[1]

Rationale: The free base is highly water-soluble and difficult to handle. Isolating as the hydrochloride salt is standard for stability and ease of handling.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (from Protocol 1) in minimal 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS.[1]

  • Isolation:

    • The product often precipitates as a white solid.[6]

    • Add Et₂O or MTBE to complete precipitation.[2]

    • Filter the solid under N₂ (hygroscopic!) and wash with Et₂O.

    • Dry under high vacuum.

  • Yield: Typically >90% quantitative conversion.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Route A) Incomplete imine formation or hydrolysis.[1]Use molecular sieves (4Å) during the imine formation step (Step 2) before adding STAB.
Product in Aqueous Phase High polarity of the amino-alcohol."Salting out" : Saturate the aqueous quench with NaCl before extraction. Use CHCl₃/iPrOH (3:1) as the extraction solvent.
Boc Loss during Reaction Acid concentration too high (AcOH).Reduce AcOH to 0.1–0.5 equiv. Ensure temperature is kept at 0°C during STAB addition.
Polymerization (Route B) O-nucleophilicity competing with N.Mandatory O-protection (e.g., TBS) is required for SN2 displacements.[1] Do not attempt with free alcohol.

References

  • Synthesis of Azetidines and Pyrrolidines. (2013). University of Birmingham.[2] Retrieved from [Link]

  • Reductive Amination: A Practical Guide. (2017). Master Organic Chemistry. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. Retrieved from [Link][1]

  • Stability of N-Boc-group during RP-chromatography. (2012). ResearchGate.[7] Retrieved from [Link]

Sources

Process Development Guide: Scalable Synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable route for the synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride . This diamine scaffold is a critical fragment in modern medicinal chemistry, particularly for JAK inhibitors and histamine H3 antagonists, where the azetidine ring serves as a rigid, low-lipophilicity linker.

The Scalability Challenge

The primary challenge in scaling this molecule lies in the instability of the azetidine ring (strain energy ~26 kcal/mol) and the hygroscopic nature of the resulting diamine salt. Traditional routes involving nucleophilic displacement on 3-iodo-azetidines often suffer from low yields due to elimination side reactions (azetine formation).

Selected Route: Reductive Amination followed by Acidic Deprotection.

  • Rationale: This route utilizes Sodium Triacetoxyborohydride (STAB) , which offers superior selectivity for aldehydes/ketones over the potentially unstable azetidine ring compared to stronger reducing agents.

  • Atom Economy: High.

  • Purification: Designed to rely on salt crystallization, avoiding large-scale silica chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C-N bond between the azetidine and pyrrolidine rings.

Retrosynthesis Target (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride Intermediate Intermediate: N-Boc-(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Target->Intermediate Deprotection (HCl/IPA) SM1 Starting Material 1: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) Intermediate->SM1 Reductive Amination (STAB, DCE) SM2 Starting Material 2: (S)-3-Hydroxypyrrolidine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the two heterocyclic rings.

Experimental Protocols

Stage 1: Reductive Amination Coupling

Objective: Synthesis of tert-butyl 3-((S)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolDensity
N-Boc-3-azetidinone 171.191.017.1 g-
(S)-3-Hydroxypyrrolidine 87.121.059.15 g1.08 g/mL
STAB (NaBH(OAc)3)211.941.429.7 g-
Acetic Acid (Glacial)60.051.06.0 g1.05 g/mL
1,2-Dichloroethane (DCE) -Solvent340 mL-
Step-by-Step Protocol
  • Reactor Setup: Equip a 1L jacketed reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.

  • Solvation: Charge N-Boc-3-azetidinone (17.1 g) and DCE (340 mL). Stir at 20°C until fully dissolved.

  • Amine Addition: Add (S)-3-Hydroxypyrrolidine (9.15 g) in one portion.

  • Catalysis: Add Acetic Acid (6.0 g). Note: The acid catalyzes imine formation. The solution may turn slightly yellow. Stir for 30 minutes at 20-25°C to allow pre-equilibrium of the iminium species.

  • Reduction (Critical Step): Cool the mixture to 0-5°C. Add STAB (29.7 g) portion-wise over 45 minutes.

    • Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms and potential decomposition of the borohydride.

  • Reaction: Allow the mixture to warm to 20°C and stir for 12-16 hours.

    • Validation: Monitor by TLC (5% MeOH/DCM, stain with Ninhydrin) or HPLC. Target: <2% remaining azetidinone.

  • Quench: Cool to 10°C. Slowly add saturated aqueous NaHCO3 (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers and wash with brine (150 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate as a viscous oil.

Stage 2: Deprotection & Salt Formation

Objective: Isolation of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride.

Materials Table
ReagentEquiv.Conditions
Crude Intermediate 1.0-
HCl in Isopropanol (5-6N) 4.0Excess acid required for diamine
Isopropanol (IPA) SolventReaction medium
MTBE Anti-solventCrystallization aid
Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil from Stage 1 in Isopropanol (IPA) (5 volumes relative to crude mass).

  • Deprotection: Cool to 10°C. Add HCl/IPA (5-6N) dropwise over 30 minutes.

    • Observation: Gas evolution (isobutylene) and CO2 release will occur.

  • Reaction: Warm to 35-40°C and stir for 4 hours.

    • Validation: HPLC should show disappearance of the Boc-protected peak.

  • Crystallization (Self-Validating Step):

    • The product often precipitates as a white solid directly from the IPA solution as it cools.

    • If a gum forms, add MTBE (Methyl tert-butyl ether) dropwise (approx. 3 volumes) to the stirring mixture at room temperature to induce precipitation.

  • Isolation: Cool to 0°C and age the slurry for 2 hours. Filter the solid under a nitrogen blanket (product is hygroscopic).

  • Washing: Wash the cake with cold MTBE (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours with a P2O5 trap.

Expected Yield: 75-85% (over 2 steps). Appearance: White to off-white crystalline solid.

Process Logic & Workflow Visualization

The following diagram illustrates the critical control points (CCPs) and decision logic during the synthesis.

ProcessFlow Start Start: N-Boc-3-azetidinone Imine Imine Formation (AcOH, 20°C, 30 min) Start->Imine Reduction Reduction (STAB) CCP: Temp < 10°C Imine->Reduction Check1 QC: HPLC <2% SM? Reduction->Check1 Check1->Reduction No (Add 0.1 eq STAB) Quench NaHCO3 Quench Phase Separation Check1->Quench Yes Deprotection HCl/IPA Deprotection Temp: 40°C Quench->Deprotection Crystallization Precipitation with MTBE Filtration Deprotection->Crystallization Final Final Product: Dihydrochloride Salt Crystallization->Final

Figure 2: Process workflow highlighting the critical temperature control point during reduction.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream biological assays or further derivatization, the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualWhite crystalline solidColored impurities indicate oxidation of pyrrolidine.
Identity 1H-NMR (D2O)Conforms to structureVerify loss of Boc group (1.45 ppm singlet absent).
Purity HPLC (210 nm)> 98.0% areaHigh purity required for library synthesis.
Counter-ion AgNO3 Titration2.0 ± 0.1 eq Cl-Confirms Dihydrochloride stoichiometry.
Water Karl Fischer< 1.0% w/wMaterial is hygroscopic; strictly control humidity.

Safety & Troubleshooting

Hazard Identification
  • Azetidines: Many low molecular weight azetidines are potential alkylating agents and should be treated as potential genotoxins. Handle in a fume hood.

  • STAB: Generates hydrogen gas upon quenching. Ensure adequate venting.

  • DCE: Carcinogen. Can be substituted with DCM (Dichloromethane) if reactor capability allows for lower boiling point solvents.

Troubleshooting Guide
  • Issue: Product oils out during salt formation.

    • Solution: The solvent system is likely too polar. Increase the ratio of MTBE or switch from IPA to Ethanol/EtOAc for the deprotection step.

  • Issue: Low yield in Step 1.

    • Solution: Ensure the azetidinone is fresh. N-Boc-3-azetidinone slowly decomposes to open-chain byproducts if stored improperly. Check purity of SM1 before starting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pfizer Inc. (2010). "Pyrrolidinyl-substituted Azetidines as Histamine H3 Antagonists." World Intellectual Property Organization Patent, WO 2010/096395. (Describes general coupling of azetidinones with pyrrolidines).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for Boc deprotection).
  • Vertex Pharmaceuticals. (2008). "Azetidine Derivatives."[2][3][4][5][6][7] World Intellectual Property Organization Patent, WO 2008/032156. (Describes isolation of azetidine salts).

Sources

Azetidine ring stability conditions in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azetidine ring has emerged as a critical bioisostere in modern drug discovery, offering a rigidified vector for substituent display and improved metabolic stability compared to acyclic amines.[1] However, its incorporation via transition-metal cross-coupling is complicated by significant ring strain (~26 kcal/mol). This thermodynamic instability renders the ring susceptible to two primary failure modes during catalysis: nucleophilic ring opening (NRO) and


-hydride elimination .

This guide details the mechanistic underpinnings of azetidine instability and provides three validated protocols designed to mitigate these risks. We focus on orthogonal strategies: C(sp³)-arylation via Suzuki-Miyaura, N-arylation via Buchwald-Hartwig, and modern C-H functionalization via Photoredox catalysis.

Mechanistic Insight: The Stability Paradox

The azetidine ring exists in a delicate energetic minimum. While kinetically stable under neutral conditions, the introduction of Lewis acidic metals (Pd, Ni) and strong bases perturbs this equilibrium.

Failure Modes
  • N-Activation & Nucleophilic Attack: Electron-withdrawing protecting groups (e.g., Boc, Cbz) are essential to prevent catalyst poisoning by the nitrogen lone pair. However, they simultaneously increase the electrophilicity of the C2/C4 positions, making the ring vulnerable to attack by hard nucleophiles (e.g., alkoxides used in Buchwald couplings).

  • 
    -Hydride Elimination:  In C-coupling reactions, alkyl-palladium intermediates are prone to 
    
    
    
    -hydride elimination, leading to iminium ion formation and ring fragmentation.
Visualizing Decomposition Pathways

The following diagram maps the critical decision points where reaction conditions trigger ring failure.

Azetidine_Stability Start Azetidine Substrate Cond_Acid Acidic/Lewis Acid Conditions Start->Cond_Acid Cond_Nu Strong Nucleophile (e.g., NaOtBu) Start->Cond_Nu Cond_Pd Pd(II) Intermediate (C-Coupling) Start->Cond_Pd Path_Prot N-Protonation/ Coordination Cond_Acid->Path_Prot Low pH Path_RingOpen Ring Opening (Homoallylic Amine) Cond_Nu->Path_RingOpen Direct SN2 at C2 (if N-activated) Path_Elim Beta-Hydride Elimination Cond_Pd->Path_Elim Slow Reductive Elim. Product Coupled Product Cond_Pd->Product Fast Reductive Elim. (Bulky Ligand) Path_Prot->Path_RingOpen Nu attack at C2

Figure 1: Mechanistic divergence of azetidine integrity under cross-coupling conditions. Red nodes indicate irreversible failure modes.

Critical Parameters for Optimization

Before attempting specific protocols, refer to this stability matrix to select compatible reagents.

ParameterRecommendedHigh Risk (Avoid)Mechanistic Rationale
N-Protecting Group Boc, Cbz Free amine, SulfonamidesBoc/Cbz reduce N-basicity (preventing catalyst poisoning) without excessively activating the ring toward NRO compared to sulfonamides.
Base Cs₂CO₃, K₃PO₄ NaOtBu, NaOMe, LiHMDSInorganic carbonates are poor nucleophiles, minimizing Ring Opening (NRO). Alkoxides attack the C2 position of activated azetidines.
Catalyst/Ligand XPhos, RuPhos, DavePhos PPh₃, dppfBulky, electron-rich phosphines facilitate rapid reductive elimination, outcompeting

-hydride elimination.
Solvent Dioxane, Toluene DMF, DMA (at high T)Polar aprotic solvents can enhance the nucleophilicity of bases, promoting ring opening.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Iodoazetidine

Target: C3-Arylation without $\beta-elimination.

Context: 3-Iodoazetidines are prone to oxidative addition followed by rapid elimination. Success relies on a "precatalyst" strategy to ensure an active monoligated Pd(0) species that drives reductive elimination.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with N-Boc-3-iodoazetidine (1.0 equiv), arylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed THF (0.2 M concentration relative to azetidine).

  • Activation: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 40–60 °C for 2–4 hours. Note: Keep temperature <65 °C to prevent thermal degradation of the Boc group or ring opening.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Azetidines often streak on silica; add 1% Et₃N to the eluent if necessary.

Why this works: The XPhos ligand creates a sterile environment around the Pd center, accelerating the coupling with the hindered secondary alkyl halide and preventing


-hydride elimination [1].
Protocol B: Buchwald-Hartwig N-Arylation

Target: Installing the azetidine ring onto an aryl halide.

Context: Here, the azetidine acts as the nucleophile.[1] The risk is catalyst poisoning by the product or ring opening by strong bases.

Materials:

  • Aryl Bromide/Triflate (1.0 equiv)

  • Azetidine (free base or HCl salt*) (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or Pd₂(dba)₃ / RuPhos (1:2 ratio)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene (anhydrous)[3]

Step-by-Step Methodology:

  • Salt Release (Critical): If using Azetidine·HCl, do not use NaOtBu to free the base in situ. Pre-mix the salt with Cs₂CO₃ in toluene for 30 mins before adding catalyst, or use the free base.

  • Catalyst Addition: Add Aryl Bromide and Pd precatalyst to the mixture.

  • Thermal Cycle: Heat to 80–100 °C for 12 hours.

  • Monitoring: Monitor by LCMS. If des-bromo arene (reduction product) is observed, increase catalyst loading, not temperature.

Why this works: RuPhos is specifically designed for secondary amines. We substitute the standard NaOtBu base (strong nucleophile) with Cs₂CO₃ (weak nucleophile). While the reaction is slower, it eliminates the risk of alkoxide-mediated ring opening [2].

Protocol C: Photoredox C(sp³)-H Functionalization

Target: Late-stage functionalization of the azetidine α-position.

Context: This method avoids thermal stress and strong bases entirely, using radical intermediates to couple the azetidine to electrophiles.

Materials:

  • N-Boc-Azetidine (1.0 equiv)

  • Aryl Bromide (EWG-substituted preferred) (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Quinuclidine (1.0 equiv) - Acts as HAT reagent

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Glovebox/Inert: In a vial, combine N-Boc-Azetidine, Aryl Bromide, Ir-catalyst, Ni-catalyst, ligand, and Quinuclidine.

  • Solvent: Add anhydrous DMSO or MeCN (degassed).

  • Irradiation: Place 2-3 cm from Blue LED fan-cooled setup. Stir for 24 hours.

  • Mechanism: The quinuclidine radical abstracts a hydrogen from the azetidine

    
    -position (C2). The resulting radical is captured by the Ni-catalyst, which then couples with the aryl halide.
    

Why this works: This bypasses the formation of unstable Pd-alkyl intermediates and avoids nucleophilic bases. It utilizes the innate hydridic character of the


-C-H bond [3].

Troubleshooting & Optimization Workflow

Use the following logic flow to diagnose low yields.

Optimization_Flow Problem Low Yield / Decomposition Check_LCMS Analyze Crude LCMS Problem->Check_LCMS Result_Open Ring Opened Product (M+18 or M+Alkoxide) Check_LCMS->Result_Open Result_Elim Elimination Product (Alkene/Imine) Check_LCMS->Result_Elim Result_SM No Reaction / SM Recovery Check_LCMS->Result_SM Action_Base Switch Base: NaOtBu -> Cs2CO3 or K3PO4 Result_Open->Action_Base Action_Ligand Switch Ligand: Use Bulkier (XPhos/BrettPhos) Result_Elim->Action_Ligand Action_Cat Check Catalyst Activation: Switch to G3/G4 Precatalyst Result_SM->Action_Cat

Figure 2: Troubleshooting logic for azetidine cross-coupling failures.

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Nucleophiles. Chemistry – A European Journal. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Link

  • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular C(sp3)–H Amination.[4] Journal of the American Chemical Society. Link

Sources

Application Note: A Systematic Approach to the Preparation and Selection of Pharmaceutical Salts of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, salt screening, and characterization of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles, from the initial synthesis of the free base via reductive amination to a systematic salt selection process designed to optimize the physicochemical properties of the active pharmaceutical ingredient (API). Detailed, field-tested protocols for synthesis, small-scale salt screening, and larger-scale salt preparation are provided, alongside a robust analytical workflow for complete characterization. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the developability of novel chemical entities.

Introduction: The Strategic Role of Salt Formation

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a chiral scaffold of significant interest in medicinal chemistry, incorporating both the strained azetidine ring and a functionalized pyrrolidine moiety. These structural features are increasingly found in novel therapeutic agents due to their ability to impart favorable properties such as improved metabolic stability and receptor binding affinity.[1] However, like many nitrogenous compounds, the free base form may exhibit suboptimal physicochemical characteristics, such as poor aqueous solubility or limited solid-state stability, which can hinder its development into a viable drug product.

The formation of a pharmaceutical salt is a fundamental and highly effective strategy to address these liabilities.[2][3] By reacting an ionizable drug with a suitable counter-ion, a neutral crystalline complex is formed, which can dramatically alter the compound's properties.[4] A well-chosen salt form can enhance solubility and dissolution rate, improve stability and hygroscopicity profiles, and facilitate robust formulation and manufacturing processes.[5]

This application note details a systematic and self-validating workflow for the preparation and selection of an optimal pharmaceutical salt of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

Synthesis and Characterization of the Free Base

A robust and scalable synthesis of the parent compound is the prerequisite for any salt formation program. The target molecule can be efficiently synthesized via a two-step process involving a reductive amination reaction followed by deprotection.

Proposed Synthetic Pathway

The chosen synthetic route involves the coupling of commercially available (S)-pyrrolidin-3-ol with N-Boc-azetidin-3-one through reductive amination, a reliable method for forming carbon-nitrogen bonds.[6] The tert-butyloxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the desired free base.

Experimental Protocol: Synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Step 1: Reductive Amination

  • To a stirred solution of (S)-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 25°C.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (S)-3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate.

Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ-formed iminium intermediate.[6]

Step 2: N-Boc Deprotection

  • Dissolve the crude product from the previous step in DCM (5 mL/mmol).

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH >12 with 2M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer multiple times with a 3:1 mixture of chloroform and isopropanol.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under vacuum to yield (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol as the free base.

Trustworthiness Note: The purity of the free base should be ≥98% by HPLC before proceeding to salt screening to ensure that impurities do not interfere with salt formation and crystallization.

Physicochemical Characterization of the Free Base
  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 142.20 g/mol ).[7]

  • HPLC/UPLC: To determine purity and establish a baseline for stability studies.

Pharmaceutical Salt Screening: A Multi-Parameter Approach

The goal of salt screening is to identify a crystalline salt form with an optimal balance of properties. A systematic approach is crucial for making an informed decision.

Principles of Counter-ion Selection

The target molecule contains two basic nitrogen atoms, making it an excellent candidate for forming acid addition salts. The selection of acidic counter-ions should be guided by the "pKa rule," which states that for efficient salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base.[1] A variety of pharmaceutically acceptable counter-ions, both inorganic (e.g., hydrochloride, sulfate) and organic (e.g., tartrate, maleate, mesylate), should be screened.

Salt Screening Workflow

The screening process is designed as a tiered approach, starting with small-scale experiments to identify promising candidates, which are then subjected to more rigorous characterization.

SaltScreeningWorkflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Candidate Characterization FreeBase Free Base in Solution (≥98% Purity) Counterions Select Counter-ions (pKa Rule, GRAS List) FreeBase->Counterions SmallScale Small-Scale Salt Formation (Multiple Solvents) Counterions->SmallScale Isolation Isolate Solids (Evaporation / Cooling) SmallScale->Isolation InitialChar Initial Characterization (Visual, PXRD) Isolation->InitialChar CrystallineHits Crystalline 'Hits' InitialChar->CrystallineHits Promising Candidates Solubility Aqueous Solubility (Kinetic Assay) CrystallineHits->Solubility Hygroscopicity Hygroscopicity (DVS) CrystallineHits->Hygroscopicity Thermal Thermal Properties (DSC/TGA) CrystallineHits->Thermal Selection Select Lead Salt(s) Solubility->Selection Hygroscopicity->Selection Thermal->Selection

Caption: Workflow for pharmaceutical salt screening and selection.

Protocol for Small-Scale Salt Screening
  • Prepare stock solutions of the free base (e.g., 50 mg/mL) in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile).

  • Prepare stock solutions of selected acids (1.0 eq) in the same solvents.

  • In 2 mL glass vials, combine 100 µL of the free base solution with 100 µL of an acid solution.

  • Seal the vials and agitate at room temperature for 24 hours.

  • If no solid forms, subject the vials to temperature cycling (e.g., 4°C to 40°C) for 48 hours.

  • If a solid precipitate forms, isolate it by centrifugation and decanting the supernatant.

  • Dry the solid under a stream of nitrogen.

  • Analyze the solid by Powder X-ray Diffraction (PXRD) to assess crystallinity. Amorphous or poorly crystalline samples are typically deprioritized.

Comparative Analysis and Lead Salt Selection

The crystalline hits from the initial screen must be thoroughly characterized to enable a data-driven selection. The goal is to find a salt that provides a significant advantage over the free base.

Key Characterization Assays
  • Aqueous Solubility: Measured using the shake-flask method at different pH values to understand the solubility-pH profile.

  • Hygroscopicity: Assessed using Dynamic Vapor Sorption (DVS) to determine water uptake under varying relative humidity (RH). A non-hygroscopic or slightly hygroscopic form is generally preferred.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions. Thermogravimetric Analysis (TGA) assesses thermal stability and detects the presence of solvates.

  • Chemical Stability: The solid salt is stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed by HPLC at set time points to check for degradation.

Data Presentation: Physicochemical Properties of Selected Salts
Salt FormStoichiometry (API:Acid)Melting Point (°C) (DSC Onset)Aqueous Solubility (mg/mL at pH 6.8)Hygroscopicity (Weight % gain at 80% RH)Crystalline Form
Free BaseN/A85.25.14.5% (Deliquescent)Crystalline
Hydrochloride1:1162.5155.71.8% (Slightly Hygroscopic)Crystalline
L-Tartrate1:1141.898.20.5% (Non-hygroscopic)Crystalline
Mesylate1:1125.1210.43.2% (Hygroscopic)Crystalline
Sulfate1:2198.4 (decomposes)120.50.8% (Non-hygroscopic)Crystalline

Based on this hypothetical data, the Hydrochloride and L-Tartrate salts present as strong candidates due to their significant improvement in solubility and favorable hygroscopicity profiles.

Scale-Up and Final Characterization

Once a lead salt is selected (e.g., the hydrochloride salt), the preparation process must be scaled up to produce sufficient material for further studies.

Protocol for Scale-Up Preparation of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride
  • Dissolve (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (1.0 g, 7.03 mmol) in isopropanol (20 mL) with gentle warming.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Cool the solution to room temperature.

  • Slowly add a 4M solution of HCl in dioxane (1.05 eq, 1.85 mL) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring for 4 hours at room temperature to ensure complete crystallization.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Dry the solid in a vacuum oven at 40°C for 24 hours to yield the final hydrochloride salt.

Comprehensive Analytical Workflow for Final Salt Qualification

The scaled-up batch requires a full suite of analytical tests to confirm its identity, purity, and solid-state form, ensuring consistency and quality.

AnalyticalWorkflow cluster_0 Identity & Structure cluster_1 Purity cluster_2 Solid-State Properties FinalSalt Final Salt Batch NMR NMR (¹H, ¹³C) Confirms Structure FinalSalt->NMR MS Mass Spectrometry Confirms MW of API FinalSalt->MS IonChrom Ion Chromatography Confirms Counter-ion & Ratio FinalSalt->IonChrom HPLC HPLC/UPLC Chemical Purity FinalSalt->HPLC Residual Residual Solvents (GC-HS) FinalSalt->Residual Elemental Elemental Analysis Confirms Stoichiometry FinalSalt->Elemental PXRD PXRD Confirms Crystalline Form FinalSalt->PXRD DSC DSC Thermal Transitions FinalSalt->DSC TGA TGA Thermal Stability FinalSalt->TGA Microscopy Microscopy (PLM/SEM) Particle Morphology FinalSalt->Microscopy

Caption: Comprehensive analytical workflow for final salt form qualification.

Conclusion

The transformation of a promising free base API into a developable pharmaceutical salt is a critical, value-adding step in the drug development pipeline. This application note has outlined a comprehensive and scientifically grounded strategy for the synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and the subsequent selection and preparation of its pharmaceutical salts. By employing a systematic screening protocol and a robust suite of analytical characterization techniques, researchers can confidently identify and scale up a salt form with optimized physicochemical properties, thereby increasing the probability of successful clinical development.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Hillier, M.C., & Chen, C.Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Baskakov, I.V., et al. (2017). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 53(83), 11466-11469. [Link]

  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Abdel-Magid, A.F., Carson, K.G., Harris, B.D., Maryanoff, C.A., & Shah, R.D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Paulekuhn, G.S., Dressman, J.B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol. As a hydrophilic amine, this compound presents distinct challenges during isolation and purification, primarily due to its high polarity, water solubility, and basic nature. This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven solutions to common problems encountered in the lab.

The core of this document is a question-and-answer format, divided into a Troubleshooting Guide for immediate, specific issues and a Frequently Asked Questions (FAQ) section for broader, conceptual inquiries. Our goal is to explain not just the what, but the why behind each experimental choice, ensuring a deeper understanding and more successful outcomes.

Understanding the Molecule

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol possesses several key features that dictate its purification strategy:

  • High Polarity: The presence of a hydroxyl group and two amine functionalities makes the molecule very polar (LogP ≈ -0.98)[1][2]. This leads to high water solubility and poor solubility in many common organic extraction solvents.

  • Basic Amines: The secondary azetidine nitrogen and tertiary pyrrolidine nitrogen are basic. These groups can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or complete retention on the column[3][4].

  • Hygroscopic Nature: Highly polar, small molecules are often hygroscopic, readily absorbing water from the atmosphere, which can complicate analysis and handling.

This guide provides a systematic approach to navigate these challenges effectively.

Troubleshooting Guide: Addressing In-Lab Issues

This section tackles specific problems you might encounter during the purification workflow.

Question 1: My compound won't extract from the aqueous layer into common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). How can I isolate it?

This is a classic issue with highly hydrophilic molecules. Standard liquid-liquid extraction (LLE) is often inefficient.

Answer:

You need to decrease the compound's solubility in the aqueous phase and/or use a more effective extraction technique.

Solution 1: Salting-Out Liquid-Liquid Extraction (SALLE)

  • Causality: By saturating the aqueous layer with an inorganic salt (e.g., NaCl, K₂CO₃, or (NH₄)₂SO₄), you increase the polarity of the aqueous phase. This disrupts the hydration shell around your polar molecule, effectively "pushing" it into the organic layer, a phenomenon known as the "salting-out" effect[5][6]. This technique can dramatically improve partition coefficients for polar analytes[7][8][9].

  • Protocol: Salting-Out Extraction

    • Ensure the aqueous phase is basic (pH > 10) by adding a base like NaOH or K₂CO₃ to ensure your amine is in its freebase form.

    • Add solid NaCl or another suitable salt to the aqueous layer until saturation is reached (some solid salt remains undissolved).

    • Extract with a more polar, water-immiscible organic solvent. A mixture like 3:1 DCM/Isopropanol (IPA) or n-Butanol can be effective[9].

    • Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent, as this is more efficient than a single large extraction.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Solution 2: Use of Trichloroacetic Acid (TCA) for Precipitation

  • Causality: A modern approach involves using trichloroacetic acid to form a salt with the amine, which then precipitates from a non-polar solvent mixture[10]. The impurities remain in the solution. The clever part of this technique is that gentle heating of the isolated salt causes decarboxylation of the TCA, yielding volatile CO₂ and chloroform, which liberates the pure, freebase amine directly[10].

  • Benefit: This method avoids aqueous workups and chromatography, significantly reducing steps and waste[10].

Question 2: During normal-phase silica gel chromatography, my compound streaks badly, tails, or doesn't move from the baseline, even with high concentrations of methanol in DCM.

This is a direct result of the basic amine groups interacting with acidic silanol groups on the silica surface[3][4].

Answer:

You must neutralize or "mask" the acidic sites on the silica gel to achieve good peak shape and elution.

Solution 1: Mobile Phase Modification

  • Causality: Adding a small amount of a volatile basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase will compete with your compound for binding to the acidic silanol sites. The modifier effectively deactivates the silica surface, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks[3][4][11].

  • Recommended Mobile Systems:

    • DCM / Methanol / Triethylamine (e.g., 89:10:1 v/v/v)

    • DCM / Methanol / Ammonium Hydroxide (e.g., 89:10:1 v/v/v)

  • Protocol: Column Setup

    • Prepare your eluent with the basic modifier (typically 0.5-2% by volume).

    • It is crucial to equilibrate the column thoroughly with this modified eluent before loading your sample. Flush the column with at least 5-10 column volumes of the prepared mobile phase[3][12].

    • For Thin Layer Chromatography (TLC) analysis, pre-treat the plate by eluting it once with the modified solvent system, letting it dry, and then running the TLC with your sample[3].

Solution 2: Use of Amine-Functionalized Silica

  • Causality: An alternative to modifying the mobile phase is to use a modified stationary phase. Amine-functionalized silica (KP-NH) has amine groups covalently bonded to the surface, which masks the underlying acidic silanols[4]. This provides a less interactive surface, ideal for purifying basic compounds without needing mobile phase additives[4].

  • Benefit: This simplifies the purification process, as you no longer need to add (and later remove) a basic modifier like TEA from your final product.

Question 3: I've successfully purified my compound, but my final product is a sticky oil or gum, and I suspect it contains residual water or solvent.

The high polarity and hygroscopic nature of the compound make it prone to retaining water and high-boiling point solvents.

Answer:

Rigorous drying techniques are required to obtain a solid, solvent-free product.

Solution: Azeotropic Distillation and High-Vacuum Drying

  • Causality: Water can form azeotropes with certain organic solvents, allowing it to be removed at temperatures below its boiling point. A patent for a similar compound, (3S)-pyrrolidin-3-ol, details a procedure for removing water via azeotropic distillation with isopropanol or ethanol[13].

  • Protocol: Water Removal

    • Dissolve your compound in a solvent that forms an azeotrope with water, such as toluene or isopropanol.

    • Concentrate the solution on a rotary evaporator. The water will co-evaporate with the solvent.

    • Repeat this process 2-3 times, redissolving the residue in fresh azeotroping solvent each time.

    • After azeotropic removal of bulk water, place the sample under high vacuum (high-vac) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any final traces of solvent and water. Karl-Fischer titration can be used to confirm water content is below an acceptable threshold (e.g., <0.5%)[13].

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about purification approaches.

Question 4: What are the main chromatographic techniques suitable for purifying (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, and how do they compare?

Answer:

Several chromatographic techniques can be employed, each with its own advantages and disadvantages. The choice depends on the scale of purification, available equipment, and the nature of the impurities.

Technique Stationary Phase Mobile Phase Principle Pros Cons
Normal-Phase Chromatography (NPC) Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) + Basic ModifierAdsorption based on polarity.Good for removing non-polar impurities; well-established.Strong potential for peak tailing and sample loss without modification[4]. Requires non-polar solvents.
Reverse-Phase Chromatography (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol) + AdditivesPartitioning based on hydrophobicity[14].Excellent for separating polar compounds. Good peak shapes are often achievable.Compound may elute very early (in the void volume) if it's too polar. Requires additives for basic amines.
Ion-Exchange Chromatography (IEX) Charged Resin (e.g., Cation Exchange)Aqueous BufferSeparation based on net charge[15][16].High capacity and high selectivity for charged molecules.Requires aqueous buffers and salt gradients for elution, necessitating a subsequent desalting step[17].
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Diol, Amide)High Organic Content + small % of Aqueous BufferPartitioning of polar analytes into a water-enriched layer on the stationary phase surface[18].Excellent retention for very polar compounds that don't retain in RPC. Uses volatile organic solvents.Can have longer equilibration times than RPC[12]. Sensitive to water content in the mobile phase.

Question 5: If I use Reverse-Phase HPLC, my compound elutes too quickly. How can I increase its retention?

Answer:

Poor retention in RPC is common for highly hydrophilic molecules[14]. You can increase retention by modifying the mobile phase to enhance interaction with the C18 stationary phase.

Solution: Ion-Pairing Reverse-Phase Chromatography

  • Causality: This technique adds an "ion-pairing" reagent to the mobile phase. For a basic amine (which will be protonated at acidic or neutral pH), a reagent with a long alkyl chain and an anionic head group (e.g., hexanesulfonic acid or trifluoroacetic acid - TFA) is used[19][20]. The anionic head group pairs with the cationic amine, and the alkyl chain provides the necessary hydrophobicity to interact with and retain on the C18 column[19].

  • Typical Conditions:

    • Column: C18

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: Start with a high percentage of A (e.g., 95-100%) and gradually increase B.

Question 6: Is there a non-chromatographic method to purify my compound if it is the hydrochloride salt?

Answer:

Yes, if your compound is in its salt form (e.g., (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl)[2][21], you may be able to purify it by recrystallization or precipitation.

Solution: Recrystallization/Precipitation

  • Causality: The salt form of an amine is typically a crystalline solid with significantly different solubility properties than its freebase form. It will be more soluble in polar solvents and less soluble in non-polar solvents. You can exploit this to purify it away from less polar, non-ionic impurities.

  • Protocol: Purification by Precipitation

    • Dissolve the crude amine salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water).

    • Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or acetone) until the solution becomes cloudy[11].

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the resulting solid by filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Visual Workflows and Diagrams

To further clarify the decision-making process, the following diagrams illustrate key purification workflows.

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Workup Performed? start->workup extract_choice Isolate from Aqueous Layer workup->extract_choice salle Perform Salting-Out Extraction (SALLE) extract_choice->salle Yes chrom_choice Chromatography Needed? extract_choice->chrom_choice No (Directly from organic) salle->chrom_choice npc Normal-Phase (Silica) + Basic Modifier chrom_choice->npc Non-polar impurities rpc Reverse-Phase (C18) + Ion-Pairing Agent chrom_choice->rpc Polar impurities iex Ion-Exchange (Cation) chrom_choice->iex Charged impurities drying Azeotropic Drying & High-Vac npc->drying rpc->drying iex->drying final_product Pure Product drying->final_product

Caption: Decision tree for selecting a purification strategy.

Normal_Phase_Troubleshooting start Problem: Poor Peak Shape on Silica Gel cause Cause: Basic amine interacts with acidic silanol groups start->cause solution_choice Choose Solution cause->solution_choice modify_eluent Modify Mobile Phase: Add 1% TEA or NH4OH solution_choice->modify_eluent Standard Silica modify_silica Use Amine-Functionalized Silica (KP-NH) solution_choice->modify_silica Alternative Media equilibrate Equilibrate column (5-10 CV) modify_eluent->equilibrate run_column Run Chromatography modify_silica->run_column equilibrate->run_column success Result: Sharp Peaks, Successful Separation run_column->success

Caption: Troubleshooting workflow for normal-phase chromatography.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Gagnepain, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances, 12(11), 6545-6549. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. Salting-out Liquid-Liquid Extraction (SALLE). [Link]

  • Science Forums. Amine purification. (2011). [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2000). [Link]

  • ACS Publications. Effect of some amines on the ionic, dipolar, and hydrogen bonding interactions between test solutes and support in reversed-phase liquid chromatography. (1986). [Link]

  • Reddit. r/Chempros - Amine workup. (2022). [Link]

  • Keystone Scientific. Reversed Phase Chromatography. [Link]

  • Chemistry LibreTexts. Ion-Exchange Chromatography. (2024). [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023). [Link]

  • Liu, X., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Drug Testing and Analysis. [Link]

  • Lab Bulletin. Normal Phase Chromatography. [Link]

  • ResearchGate. salting out. (2020). [Link]

  • Chepurny, A., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • Medicom NPO. Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018). [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Sciencemadness Discussion Board. Behavior of nonpolars during extraction of high salt content aq. phases. (2017). [Link]

  • Wikipedia. Salting out. [Link]

  • Reddit. r/OrganicChemistry - Salting out. (2021). [Link]

  • Cummins, P. M., et al. (2017). Ion-Exchange Chromatography: Basic Principles and Application. Methods in Molecular Biology, 1485, 209-223. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. (2023). [Link]

  • Bio-Rad. Anion Exchange Chromatography. [Link]

  • YouTube. Chromatography Troubleshooting. (2020). [Link]

  • Bio-Works. Purification of oligonucleotides by anion exchange chromatography. (2023). [Link]

  • Agilent. Oligonucleotide Purification using Anion Exchange Liquid Chromatography. (2023). [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that novel compounds like azetidine derivatives are central to advancing drug discovery. However, their physical properties, particularly the hygroscopicity of their common hydrochloride salt forms, can present significant experimental challenges.[1][2][3] Hygroscopicity, the inherent tendency of a substance to absorb moisture from the atmosphere, can compromise sample integrity, leading to inaccurate measurements, chemical degradation, and poor experimental reproducibility.[1][4]

This guide is designed to provide you with expert, field-proven insights and practical solutions to the common issues encountered when working with these sensitive materials. We will move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and problems researchers face.

Q1: My azetidine hydrochloride salt arrived as a sticky, clumpy solid instead of a fine powder. Is it degraded?

Answer: Not necessarily. This physical change is a classic sign of moisture absorption, not necessarily chemical degradation.[1][5] Azetidine hydrochloride is designated as a hygroscopic material, meaning it readily attracts and holds water molecules from the air.[6][7][8] This can cause the powder to "cake" or even deliquesce (dissolve in the absorbed water).[1][4]

  • What to do:

    • Assess the extent: If the material is only slightly clumpy, it can likely be salvaged. If it has turned into a syrup-like substance, degradation is more likely, and using a fresh, unopened container is advisable.[1]

    • Dry the material: You can dry the compound under high vacuum at a temperature appropriate for its stability (always consult the Safety Data Sheet - SDS). This may restore its powdered form.

    • Verify Integrity: If you have any doubts about the compound's integrity after drying, it is prudent to perform a quality control check, such as obtaining an NMR spectrum or running an LC-MS analysis, to ensure the chemical structure is unchanged.

Q2: What are the best practices for storing my hygroscopic azetidine derivative?

Answer: Proper storage is the most critical step in preventing moisture contamination. The goal is to create a low-humidity environment.

  • Primary Storage: The compound should always be stored in a tightly sealed container.[1][5]

  • Secondary Storage (Environment):

    • Good: A desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, or Drierite).[1] Ensure the desiccant is regularly refreshed or regenerated.

    • Better: For highly sensitive derivatives, storage inside a glove box with a controlled inert atmosphere (e.g., dry nitrogen or argon) is the best practice.[1][9][10][11] Glove boxes can maintain very low oxygen and moisture levels, providing maximum protection.[12][13]

  • Temperature: Store at the temperature recommended on the product datasheet, which for many azetidine salts is 2-8°C.[6][8] Crucial Tip: If storing in a refrigerator or freezer, always allow the container to equilibrate to room temperature inside a desiccator before opening. Opening a cold container in ambient air will cause atmospheric moisture to condense on the cold powder, defeating the purpose of careful storage.

Q3: I'm trying to weigh my compound, but the mass on the analytical balance keeps increasing. How can I get an accurate measurement?

Answer: This frustrating phenomenon is a direct result of the compound actively absorbing moisture from the air while on the balance pan.[1] Speed and a controlled environment are key to overcoming this.

  • Strategy 1: Work Quickly and Efficiently

    • Have all your tools (spatula, weigh paper/boat, receiving flask) clean, dry, and ready.[1]

    • Minimize the time the primary container is open.

    • Aim to complete the weighing in under a minute. Close the balance door to minimize air currents.

  • Strategy 2: Weighing by Difference

    • Weigh the sealed vial containing your compound.

    • Quickly remove an approximate amount of powder and transfer it to your reaction flask.

    • Immediately reseal the vial and weigh it again.

    • The difference in the two weights is the accurate mass of the compound you transferred. This method avoids the issue of the powder gaining weight on an open balance pan.

  • Strategy 3: The Glove Box Gold Standard

    • Performing the entire weighing process inside a low-humidity glove box is the most reliable method.[9][10][14][15] It eliminates the primary variable: atmospheric moisture.

Q4: My stock solution concentration seems lower than calculated after accounting for purity. What's the cause?

Answer: This is a common and often overlooked consequence of hygroscopicity. If your compound has absorbed water, a significant portion of the mass you weighed is actually water, not your active compound.[1]

For example, if you weigh out 10.0 mg of a compound that has absorbed 10% water by mass, you only have 9.0 mg of your azetidine derivative. This leads to a 10% error in your final concentration.

  • The Solution: Determine Water Content

    • For precise applications, the water content of your solid should be determined experimentally. The gold standard for this is Karl Fischer (KF) titration , a highly specific and accurate method for quantifying water in a sample.[16]

    • Once you know the percentage of water (let's call it W% ), you can apply a correction factor to your weighing: Corrected Mass = Weighed Mass × (1 - W% / 100)

This corrected mass should be used for all concentration calculations.

Q5: What is the best solvent for my azetidine HCl salt, and how does moisture affect dissolution?

Answer: Azetidine hydrochloride salts are generally highly soluble in aqueous solutions due to their ionic nature.[6][8][17] They are often soluble in polar protic solvents like methanol and ethanol, but may have limited solubility in less polar organic solvents like dichloromethane (DCM) or ethyl acetate.[18]

  • Impact of Moisture: While a small amount of water can sometimes aid in dissolving the salt in an organic solvent, it can also be detrimental. The presence of water can promote hydrolysis of sensitive functional groups on the azetidine derivative or interfere with downstream reactions that require anhydrous conditions.

  • Recommendations:

    • Consult the Datasheet: Always check the manufacturer's solubility information first.

    • Use Anhydrous Solvents: For moisture-sensitive applications (e.g., many coupling reactions), use high-purity anhydrous solvents.

    • Consider pH: The solubility of hydrochloride salts can be pH-dependent.[19][20] In aqueous buffers, ensure the pH is low enough to maintain the protonated, charged state of the amine, which is typically more soluble.

    • Common Ion Effect: Be aware that in solutions already containing chloride ions, the solubility of a hydrochloride salt may decrease due to the common ion effect.[20][21]

Visualizing the Workflow

To ensure success, a systematic approach is necessary. The following diagrams illustrate the decision-making process for handling these sensitive compounds.

A Start: New Azetidine HCl Salt Received B Visually Inspect Compound Through Container A->B C Is it a free-flowing powder? B->C D Proceed to Storage Protocol C->D Yes E Is it clumpy, caked, or sticky? C->E No F Consider Drying Under High Vacuum E->F Yes I Compound is Unsuitable. Contact Supplier. E->I No (Severely degraded) G Verify Chemical Integrity (e.g., NMR, LC-MS) F->G H Does it pass QC? G->H H->D Yes H->I No

Caption: Initial Assessment of a Newly Received Hygroscopic Compound.

cluster_prep Preparation cluster_weigh Weighing (Choose One) cluster_dissolve Dissolution & Storage A Equilibrate Container to Room Temp in Desiccator B Prepare Dry Glassware & Anhydrous Solvent A->B C Option A: Weigh Quickly (< 60s) D Option B: Weigh by Difference E Option C (Ideal): Weigh in Glove Box F Promptly Add Weighed Compound to Solvent C->F D->F E->F G Vortex/Sonicate to Ensure Full Dissolution F->G H Store Stock Solution in Tightly Sealed Vial at Recommended Temperature G->H

Caption: Workflow for Accurate Weighing and Stock Solution Preparation.

Key Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Compound in a Standard Laboratory

This protocol utilizes the "weighing by difference" technique to minimize moisture absorption.

  • Preparation: Place the sealed container of the azetidine HCl salt in a desiccator and allow it to equilibrate to ambient room temperature for at least 30 minutes. Prepare a clean, dry spatula and the flask where the compound will be dissolved.

  • Initial Weighing: Place the entire sealed container on the analytical balance and record the mass to four decimal places (M1).

  • Transfer: Remove the container from the balance. Working quickly, open it, remove the approximate amount of compound needed with the dry spatula, and add it directly to your destination flask.

  • Final Weighing: Immediately and tightly reseal the original container, wipe it with a kimwipe to remove any fingerprints, place it back on the balance, and record the new mass (M2).

  • Calculation: The exact mass of the compound transferred is M1 - M2 . Use this value for your calculations.

Protocol 2: Preparation of a Corrected-Concentration Stock Solution

This protocol assumes the water content has been determined by Karl Fischer titration.

Data Required:

  • Water content percentage: W%

  • Desired stock concentration: C_final (e.g., 10 mM)

  • Desired final volume: V_final (e.g., 5.0 mL)

  • Molecular Weight of the anhydrous compound: MW

  • Calculate Required Mass:

    • First, calculate the ideal anhydrous mass required: Ideal Mass = C_final × V_final × MW

    • Next, calculate the mass you actually need to weigh out to account for the water content: Weighing Target Mass = Ideal Mass / (1 - W% / 100)

  • Weighing: Using one of the techniques described in the FAQ (ideally in a glove box or by difference), accurately weigh an amount of the hygroscopic powder as close as possible to the Weighing Target Mass. Record the actual weighed mass (M_actual ).

  • Dissolution: Transfer the weighed powder to a volumetric flask of the desired final volume (V_final ). Add approximately half the volume of the appropriate anhydrous solvent and mix thoroughly to dissolve. Once dissolved, add solvent to the calibration mark.

  • Final Concentration Calculation: The actual concentration of your stock solution is: C_actual = (M_actual × (1 - W% / 100)) / (MW × V_final) Label the vial with this precise, corrected concentration.

Summary of Key Parameters

The following table summarizes the critical considerations and recommended actions when handling hygroscopic azetidine hydrochloride salts.

ParameterChallengeRecommended ActionBest Practice
Storage Moisture absorption leading to caking and degradation.[1][22]Store in a tightly sealed container inside a desiccator with active desiccant.Store in an inert atmosphere glove box.[9][10][11]
Weighing Mass constantly increases on the balance due to water uptake.[1]Work quickly (<60s) or use the "weighing by difference" method.[14]Weigh inside a controlled low-humidity glove box.[1][15]
Quantification Inaccurate concentration of solutions due to the mass of absorbed water.Assume anhydrous unless data states otherwise, but be aware of potential error.Determine the exact water content using Karl Fischer titration and apply a correction factor.
Dissolution Potential for hydrolysis or incompatibility with anhydrous reaction conditions.Use high-purity, anhydrous solvents. Check compound stability in the chosen solvent if preparing for long-term storage.Prepare stock solutions fresh for moisture-sensitive experiments.[1]

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • A Complete Guide to the Applications of Laboratory Glove Boxes. Coy Lab. [Link]

  • Li, L., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Laboratory Glove Box – The Full and Complete Guide. (n.d.). Cleatech. [Link]

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Analab Scientific Instruments. [Link]

  • Gloveboxes A Vital Tool in Various Industries. (2023). Inert. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. (2015). ResearchGate. [Link]

  • Hygroscopicity: Significance and symbolism. (2026). Euretos. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

  • Tips & Tricks: Weighing. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Material Matters: Building Effective Glove Boxes for Sensitive Applications. (2024). Inert. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. [Link]

  • Douglass, D. F., & Hayman, J. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(7), 382-384. [Link]

  • The most fundamental of fundamentals - How do you weigh your stuff? (2019). Reddit. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • Stability of different azetidine esters. (n.d.). ResearchGate. [Link]

  • Azetidine hydrochloride. (n.d.). ChemBK. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Varia, S. A., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(3), 633-642. [Link]

  • How can I separate my active natural compound from HCL? (2015). ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]

  • Baidya, A. B., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Pro-long. [Link]

  • Water exchange between different hygroscopic salts. (2014). Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Azetidinyl-Pyrrolidine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidinyl-pyrrolidine intermediates. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental choices.

Understanding the Challenge: The Dichotomy of Azetidinyl-Pyrrolidine Solubility

Azetidinyl-pyrrolidine scaffolds are prevalent in modern medicinal chemistry, offering unique three-dimensional structures that can lead to improved pharmacological properties.[1][2] However, these same structural features can present significant solubility challenges during synthesis, purification, and formulation. The core issue often lies in the molecule's inherent polarity and hydrogen bonding capabilities, contributed by the nitrogen atoms within the heterocyclic rings.[3] This can lead to high aqueous solubility in some cases, complicating extraction and purification, or poor solubility in common organic solvents, hindering reactions and characterization.[4][5]

This guide is structured to address these challenges head-on, providing a logical workflow for diagnosing and resolving solubility issues.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

Low solubility of your azetidinyl-pyrrolidine intermediate can manifest in several ways: incomplete reactions, difficulty in purification, or the formation of oils and precipitates.[6] The following troubleshooting guide offers a systematic approach to addressing these issues.

Initial Assessment: Is Solubility the Root Cause?

Before embarking on extensive solubility enhancement experiments, it's crucial to confirm that low solubility is indeed the primary issue.

dot

Caption: Initial diagnostic workflow for solubility issues.

Solubility Enhancement Workflow

Once you've identified low solubility as the likely culprit, follow this workflow to systematically explore solutions.

dot

Caption: Systematic workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: My azetidinyl-pyrrolidine intermediate is "oiling out" of solution. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid. This is often due to the compound's melting point being lower than the temperature at which it precipitates from the solution, or the presence of impurities that depress the melting point.[6]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains in solution as it cools.[6]

  • Alter the Cooling Rate: Slow, controlled cooling can promote the formation of crystals over oils. Try allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.

  • Change the Solvent System: If a single solvent isn't working, a mixed solvent system might be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. This can often induce crystallization.

  • Purify the Intermediate: If impurities are suspected, attempt to purify a small sample of the oiled-out material. A purer compound may have a higher melting point and be more amenable to crystallization.

Q2: I'm struggling to find a suitable solvent for my azetidinyl-pyrrolidine intermediate. It's poorly soluble in both polar and non-polar solvents.

This is a common challenge with compounds that have both polar (the heterocyclic amines) and non-polar (e.g., bulky aromatic substituents) regions.

Recommended Solvent Screening Protocol:

  • Start with a broad range of solvents: Test the solubility of your compound in a variety of solvents with differing polarities. See the table below for a suggested starting list.

  • Use small-scale tests: Use a few milligrams of your compound in about 0.5 mL of each solvent.

  • Observe at room temperature and with heating: Note the solubility at ambient temperature and then gently heat the mixture to assess temperature effects.

  • Consider mixed solvent systems: If no single solvent is ideal, try binary or even ternary mixtures. Common combinations include:

    • Dichloromethane/Methanol

    • Toluene/Ethyl Acetate

    • Acetonitrile/Water

    • Tetrahydrofuran/Heptane

Table 1: Common Solvents for Screening Azetidinyl-Pyrrolidine Intermediates

Solvent ClassExamplesProperties
Polar Aprotic Acetonitrile, DMF, DMSOGood for dissolving polar compounds, but can be difficult to remove.[3]
Polar Protic Water, Methanol, Ethanol, IsopropanolCan form hydrogen bonds, which may be effective for highly polar intermediates.[3]
Ethers THF, 2-MeTHF, DioxaneModerate polarity, good for a range of compounds.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity, often used in chromatography and extractions.
Chlorinated Dichloromethane (DCM), ChloroformEffective for many organic compounds, but have environmental and health concerns.[7]
Hydrocarbons Heptane, TolueneNon-polar, good for dissolving non-polar substituents and for use as anti-solvents.[7]
Q3: Can pH adjustment improve the solubility of my intermediate?

Yes, significantly. Azetidinyl-pyrrolidine intermediates are basic due to the presence of secondary or tertiary amines.[2] Modifying the pH of the solution can dramatically alter their solubility.

Experimental Protocol for pH Adjustment:

  • Determine the pKa of your compound: If possible, calculate or experimentally determine the pKa of the basic nitrogen(s). This will help you select an appropriate pH range. The conjugate acid of pyrrolidine has a pKa of around 11.3.[8]

  • Acidification for Aqueous Solubility: For purification or aqueous reactions, lowering the pH below the pKa will protonate the nitrogen atoms, forming a salt that is often much more soluble in water and other polar protic solvents.[9]

    • Procedure: Suspend your intermediate in water or a water-miscible co-solvent. Add a dilute acid (e.g., 1 M HCl, 1 M acetic acid) dropwise until the solid dissolves.

  • Basification for Organic Solubility: To extract your intermediate into an organic solvent, you'll want it in its free-base form. Increasing the pH above the pKa will deprotonate the ammonium salt, making it more soluble in less polar organic solvents.

    • Procedure: Dissolve your acidic aqueous solution containing the intermediate and add a base (e.g., saturated sodium bicarbonate, 1 M NaOH) until the pH is 1-2 units above the pKa. Then, extract with an appropriate organic solvent.

Q4: My reaction is stalling, and I suspect it's due to the low solubility of my starting material. What can I do?

A stalled reaction due to poor solubility is a common problem. Here are some strategies to overcome this:

  • Increase the Temperature: Heating the reaction mixture can increase the solubility of your starting material and accelerate the reaction rate. Ensure that your reactants and products are stable at the elevated temperature.

  • Use a Co-solvent: Adding a co-solvent in which your starting material is more soluble can be very effective.[10] For example, if your reaction is in acetonitrile and your starting material has low solubility, adding a small amount of DMF or NMP might be sufficient to bring it into solution.

  • Phase-Transfer Catalysis: If your reaction involves an ionic reagent and an organic substrate with low mutual solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the ionic reagent into the organic phase to facilitate the reaction.

  • Change the Solvent Entirely: It may be necessary to re-screen for a solvent in which all reactants are sufficiently soluble.

Q5: How do substituents on the azetidine or pyrrolidine rings affect solubility?

Substituents play a critical role in the overall physicochemical properties of the molecule.[2][11]

  • Polar Substituents: Hydroxyl, amino, or carboxylic acid groups will generally increase polarity and favor solubility in polar solvents.

  • Non-Polar/Lipophilic Substituents: Alkyl chains, aromatic rings, and bulky protecting groups (like Boc or Cbz) will increase lipophilicity and favor solubility in less polar organic solvents.[11]

  • Fluorine Substituents: The effect of fluorine is complex. While highly fluorinated groups can decrease basicity and sometimes lipophilicity, strategic incorporation of fluorine can also modulate solubility in desirable ways.[12]

Understanding the contribution of each substituent can help you predict which solvents are likely to be most effective.

Conclusion

Troubleshooting the low solubility of azetidinyl-pyrrolidine intermediates requires a systematic and informed approach. By understanding the underlying chemical principles and methodically working through the strategies outlined in this guide, researchers can overcome these challenges to advance their synthetic and drug discovery efforts. Remember that a combination of techniques is often the most effective solution.

References

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994, March). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Retrieved from [Link]

  • Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2022, December 19). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2010, September). Diastereoselective Preparation of Azetidines and Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, November 1). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]

  • Frontiers. (2024, September 1). Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Syngene International Ltd. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Overcoming steric hindrance in azetidine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry Ticket ID: AZT-ALK-001 Subject: Overcoming Steric Hindrance in Azetidine N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Butterfly" Effect

Azetidine is not merely a "smaller pyrrolidine." It possesses significant ring strain (~26 kcal/mol) and adopts a puckered "butterfly" conformation to relieve torsional strain.

The Core Problem: When you attempt N-alkylation with sterically hindered electrophiles, two opposing forces collide:

  • Nucleophilicity vs. Sterics: The lone pair on the nitrogen is available (

    
    ), but bulky substituents on the ring (C2/C3) or the electrophile block the approach trajectory.
    
  • Strain vs. Stability: Forcing the reaction with heat or strong Lewis acids often triggers the release of ring strain, leading to ring-opening (polymerization/hydrolysis) or Hofmann elimination rather than the desired substitution.

This guide provides three validated workflows to bypass these barriers, prioritized by success rate.

Diagnostic Workflow: Select Your Route

Do not default to standard


 conditions (

/DMF/Heat). Use this logic gate to select the protocol that minimizes ring stress.

Azetidine_Route_Selection Start Target Electrophile Type AlkylHalide Alkyl Halide/Sulfonate (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl ArylHalide Aryl/Heteroaryl Halide (Ar-X) Start->ArylHalide SN2 Route A: Direct Alkylation (Risk: Elimination/Ring Opening) AlkylHalide->SN2 Primary/Secondary RedAm Route B: Reductive Amination (High Success for Sterics) Carbonyl->RedAm Bulky Groups Buchwald Route C: Buchwald-Hartwig (Pd-Catalyzed) ArylHalide->Buchwald Aromatic Systems

Figure 1: Decision matrix for azetidine functionalization. Note that Reductive Amination (Route B) is often preferred over Direct Alkylation for secondary alkyl groups due to milder conditions.

Protocol Modules

Module A: Reductive Amination (The "Steric Bypass")

Why it works: Instead of forcing a nucleophilic attack on a crowded carbon (


), this route forms a planar iminium intermediate. The reduction step is fast and irreversible, often outcompeting steric repulsion.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB). It is milder than


 and does not generate toxic cyanide byproducts.

Protocol:

  • Imine Formation: Dissolve Azetidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Activation: Add Acetic Acid (1–2 equiv). Crucial: This catalyzes iminium formation without opening the azetidine ring.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 h.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting Table:

Symptom Diagnosis Solution
No Reaction Ketone is too sterically hindered for iminium formation. Switch solvent to TFE (2,2,2-Trifluoroethanol). The H-bonding activates the carbonyl significantly.

| Ring Opening | Acid concentration too high. | Reduce AcOH to 0.1 equiv or use


 as a Lewis acid scavenger instead of AcOH. |
Module B: Buchwald-Hartwig Coupling (For N-Arylation)

Why it works: Steric hindrance in azetidines makes


 difficult (poor orbital overlap). Pd-catalysis facilitates this bond formation, but standard ligands (BINAP/DPPF) often fail.

The Solution: Use Dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands are bulky enough to promote the reductive elimination step, which is often the bottleneck for sterically hindered amines.

Protocol (RuPhos Gen 4 System):

  • Setup: Charge reaction vial with Aryl Bromide (1.0 equiv), Azetidine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Catalyst: Add RuPhos Pd G4 (1–3 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: Heat to 80–100 °C under

    
     or Argon.
    

Buchwald_Cycle LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) LPd->OxAdd Ar-Br AmineBind Amine Coordination (Steric Bottleneck 1) OxAdd->AmineBind Azetidine + Base RedElim Reductive Elimination (Steric Bottleneck 2) AmineBind->RedElim Pd-N Bond Formed RedElim->LPd Regeneration Product N-Aryl Azetidine RedElim->Product

Figure 2: Simplified catalytic cycle. Ligands like RuPhos prevent the "Amine Coordination" stall and accelerate "Reductive Elimination" for bulky substrates.

Module C: Direct Alkylation ( ) Optimization

When to use: Only for primary alkyl halides or highly reactive electrophiles (Benzyl/Allyl).

The "Finkelstein" Boost: If using Alkyl Chlorides or Bromides, add 0.1–0.5 equiv of NaI or KI .

  • Mechanism:[1][2][3][4][5][6] The iodide displaces the Cl/Br to form a transient Alkyl-Iodide (better leaving group), accelerating the reaction rate without requiring higher temperatures that risk ring opening.

Base Selection:

  • Avoid: Strong nucleophilic bases (e.g., NaH, NaOH) which can attack the ring.

  • Use: Non-nucleophilic organic bases: DIPEA (Hünig's Base) or inorganic bases with poor solubility like

    
      or 
    
    
    
    in Acetone/Acetonitrile.

FAQ: Common Pitfalls

Q1: My azetidine starting material is a salt (HCl/TFA). How do I free-base it without polymerization?

  • Answer: Azetidine free bases are volatile and prone to polymerization. Do not isolate the free base neat.

    • Protocol: Suspend the salt in the reaction solvent (e.g., DMF, DCM). Add a stoichiometric amount of DIPEA or

      
      . Stir for 10 mins, then add the electrophile. Let the reaction mixture handle the free-basing in situ.
      

Q2: I see a major byproduct with M+18 mass. What is it?

  • Answer: This is likely the hydrolyzed ring-opened product (amino-alcohol).

    • Cause: Traces of water in the presence of Lewis acids or high heat.

    • Fix: Use molecular sieves in your solvent and switch to anhydrous conditions. If using reductive amination, ensure the acid catalyst is not too strong (stick to AcOH).

Q3: Can I use microwave irradiation?

  • Answer: Proceed with caution. While microwaves accelerate

    
    , the rapid heating can overcome the activation energy for ring strain release (ring opening).
    
    • Recommendation: Cap temperature at 60–80 °C. If no conversion after 30 mins, switch to Route B (Reductive Amination) or Route C (Catalysis) rather than increasing temperature.

References

  • Azetidine Physicochemical Properties & Ring Strain

    • BenchChem Technical Guide: "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity."[7]

    • (General reference for ring strain data).

  • Reductive Amin

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8][9] J. Org.[6][8][10] Chem., 1996, 61, 3849-3862.[6][8]

  • Buchwald-Hartwig Coupling for Azetidines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016, 116, 12564–12649. (Specific focus on RuPhos/BrettPhos for hindered amines).
  • Azetidine Ring Opening Risks

    • Doda, K., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett., 2021.[11]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, novel heterocyclic scaffolds are of paramount importance. (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol represents a unique combination of two saturated N-heterocycles, offering a three-dimensional architecture of significant interest for medicinal chemistry. Accurate and unambiguous structural verification is the bedrock of any chemical research program. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum expected for this compound. We will deconstruct the molecule into its constituent fragments, predict the chemical shifts and coupling patterns based on established principles and comparative data from simpler analogs, and present a robust experimental protocol for acquiring high-quality data. This document serves as a benchmark for researchers working with this or structurally related compounds, ensuring high fidelity in structural elucidation.

Theoretical ¹H NMR Spectral Deconstruction and Prediction

The ¹H NMR spectrum of any molecule provides a detailed electronic map of its proton environments. The interpretation of this spectrum relies on three key pillars: chemical shift (δ), spin-spin coupling (J), and signal integration.[1][2] For (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, a complex pattern of overlapping signals is anticipated due to the presence of ten non-equivalent methylene and methine protons, in addition to two exchangeable protons (OH and NH).

The structure and proton numbering scheme are as follows:

Caption: Structure and numbering of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

Predicted Chemical Shifts (δ)

Chemical shifts are primarily influenced by the electronegativity of nearby atoms and anisotropic effects from π-systems.[3][4] In this saturated system, proximity to oxygen and nitrogen atoms will cause a downfield shift (higher ppm) for adjacent protons.

  • Pyrrolidine Ring Protons:

    • H-3: This methine proton is attached to the carbon bearing the hydroxyl group. Its position will be significantly downfield, estimated around δ 4.3-4.4 ppm . This is based on data for 3-pyrrolidinol, where this proton appears at δ 4.34 ppm.[5]

    • H-2 & H-5: These methylene protons are adjacent to the tertiary nitrogen atom. They will be deshielded, but less so than H-3. Protons on C5 are adjacent to the nitrogen, while protons on C2 are also influenced by the nearby hydroxyl group. We predict a complex multiplet region for these four protons between δ 2.8-3.2 ppm .

    • H-4: These methylene protons are furthest from the heteroatoms and are expected to be the most upfield of the pyrrolidine ring protons, likely appearing as multiplets around δ 1.7-2.0 ppm .[5]

  • Azetidine Ring Protons:

    • H-2' & H-4': These four protons are adjacent to the secondary amine (NH). In the parent azetidine molecule, these protons resonate around δ 3.63 ppm.[6] Due to substitution at the 3' position, their chemical environment is more complex, and they are expected to appear as multiplets in the δ 3.5-3.8 ppm range.

    • H-3': This methine proton is the link between the two rings and is adjacent to the pyrrolidine nitrogen. It will be shifted downfield, likely in the region of δ 3.1-3.4 ppm .

  • Exchangeable Protons (OH and NH):

    • The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly variable and depend on solvent, concentration, and temperature.[7][8] In a non-hydrogen-bonding solvent like CDCl₃, they may appear as broad singlets. In DMSO-d₆, hydrogen bonding with the solvent sharpens these signals, making them more distinct and allowing for coupling to be observed.[9] The OH proton could appear anywhere from δ 2-5 ppm , while the NH proton might be found between δ 1.5-4 ppm . A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.[9]

Predicted Spin-Spin Coupling (J)

Coupling constants provide information about the connectivity of protons. For saturated systems, vicinal coupling (³J) between protons on adjacent carbons is typically in the 6-8 Hz range.[10] Geminal coupling (²J) between non-equivalent protons on the same carbon is usually stronger, around 10-15 Hz.

  • H-3: Will appear as a multiplet due to coupling with the four protons at the H-2 and H-4 positions.

  • H-2 & H-5: Protons within each CH₂ group are diastereotopic and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in complex multiplets, likely doublet of doublets or triplets of doublets.

  • H-4: Will show coupling to H-3 and H-5, resulting in complex multiplets.

  • H-3': Will appear as a multiplet (likely a quintet or similar) from coupling to the four adjacent protons on C-2' and C-4'.

  • H-2' & H-4': Will exhibit both geminal coupling within each CH₂ group and vicinal coupling to H-3', leading to complex multiplets.

Comparative Spectral Data

To ground our predictions, we compare the expected shifts for our target molecule with the experimental data for its core building blocks. This comparison highlights how the electronic environment of each proton is altered upon the formation of the final compound.

Proton Assignment(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Predicted δ, ppm)3-Pyrrolidinol (Experimental δ, ppm)[5]Azetidine (Experimental δ, ppm)[6]Justification for Shift Change
Pyrrolidine H-3 (CH-OH)4.3 - 4.44.34N/AMinimal change expected, as the electronic environment is dominated by the adjacent -OH group.
Pyrrolidine H-2, H-5 (CH₂-N)2.8 - 3.22.7-3.1N/AThe pyrrolidine nitrogen becomes tertiary upon substitution, causing a slight shift in the position of adjacent protons compared to the secondary amine analog.
Pyrrolidine H-4 (CH₂)1.7 - 2.01.7-1.9N/AMinor change expected as it is relatively remote from the site of substitution.
Azetidine H-3' (CH-N)3.1 - 3.4N/A2.33 (for CH₂)The proton is on a methine carbon attached to two nitrogen atoms (one in each ring), leading to a significant downfield shift.
Azetidine H-2', H-4' (CH₂-NH)3.5 - 3.8N/A3.63The environment is similar to parent azetidine, but substitution at the 3-position will introduce complexity and a slight shift.
-OHVariable (2-5)VariableN/AHighly solvent and concentration dependent.
-NHVariable (1.5-4)N/AVariableHighly solvent and concentration dependent.

Experimental Protocols

Acquiring a high-quality, interpretable spectrum is contingent on meticulous sample preparation and appropriate data acquisition parameters.[11]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A 1. Weigh Sample (5-15 mg) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (in 0.6-0.7 mL solvent) B->C D 4. Transfer to NMR Tube (High-quality, 5 mm) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock and Shim E->F G 7. Set Acquisition Parameters (Pulse sequence, scans, delay) F->G H 8. Acquire FID G->H I 9. Fourier Transform (FT) H->I J 10. Phase and Baseline Correction I->J K 11. Calibrate Spectrum (to solvent peak) J->K L 12. Integrate and Analyze Peaks K->L

Caption: Standard workflow for acquisition and analysis of a ¹H NMR spectrum.

Detailed Methodology: Sample Preparation

Rationale: Proper sample preparation is critical to avoid spectral artifacts, such as broad lines or poor shimming, which can obscure important data.[12][13] The concentration must be sufficient for a good signal-to-noise ratio without causing viscosity issues.[14]

  • Material: Weigh approximately 5-15 mg of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol into a clean, dry vial.[15]

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common starting point for many organic molecules.[13]

    • DMSO-d₆: Recommended if observing sharp -OH and -NH proton signals and their couplings is a priority.[9]

    • Deuterium Oxide (D₂O): Useful for confirming -OH and -NH signals via proton-deuterium exchange.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved. Any particulate matter should be filtered to prevent poor shimming.[12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm).[13][14]

  • Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine structural confirmation, referencing the residual solvent peak is sufficient.[16]

Detailed Methodology: Data Acquisition & Processing

Rationale: The chosen acquisition parameters are a balance between resolution, signal-to-noise, and experiment time. A longer acquisition time and relaxation delay ensure quantitative signal integration and sharp lines.[17]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for resolving the complex multiplets expected for this molecule.

  • Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[18]

  • Acquisition Parameters (Typical for ¹H):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for fully relaxed spectra, which is important for accurate integration.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).[19]

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₅ at 2.50 ppm).

Conclusion

The ¹H NMR spectrum of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is predicted to be complex, with distinct regions corresponding to the protons of the azetidine and pyrrolidinol rings. The key diagnostic signals include the downfield methine proton H-3 (δ ~4.3-4.4 ppm) adjacent to the hydroxyl group and the unique set of signals for the azetidine ring protons. Careful selection of deuterated solvents, particularly DMSO-d₆, can be instrumental in resolving and assigning the exchangeable OH and NH protons. By following the detailed experimental protocols provided and using the predicted spectral data as a guide, researchers can confidently verify the structure of this novel heterocyclic scaffold, ensuring the integrity of their synthetic and drug development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Diehl, P., & Lustig, E. (1962). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Journal of Inorganic and Nuclear Chemistry, 24(12), 1623-1625.
  • Gaci, B., et al. (2016). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(8), 1887.
  • Gancel, F., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5244–5254.
  • Danikiewicz, W., & Staszewska-Krajewska, O. NMR Textbook – Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Reddit r/Chempros. (2020). Looking for resources to get better at reading NMR spectra. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Keeler, J. NMR Data Processing. University of Cambridge. [Link]

  • Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 9(13), 1297-1324.
  • R-NMR Facility. SOP data acquisition. [Link]

  • University of Maryland. Stepbystep procedure for NMR data acquisition. [Link]

  • ResearchGate. Changes in the values of 3 J (H,H) coupling constants of derivative 15a.... [Link]

  • CASSS. Best Practices in NMR Data Acquisition and Analysis. [Link]

  • Otting, G., et al. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 1(2), 209-215.
  • Daugulis, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(12), 3680–3683.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-10.
  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Patel, K., et al. (2012). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of Saudi Chemical Society, 16(4), 433-441.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Reddy, K. S., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15309-15319.
  • University of Potsdam. Chemical shifts. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Vinogradova, E. V., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 142(11), 5349–5359.

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of Pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Specifically, chiral pyrrolidin-3-ol and its derivatives are critical building blocks in the synthesis of compounds targeting a range of conditions, from viral infections to neurological disorders. The stereocenter at the 3-position means these molecules exist as enantiomers, which, despite being mirror images, can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Consequently, the precise determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of safe and effective drug development.

This guide provides an in-depth comparison of the principal analytical techniques for determining the ee of pyrrolidin-3-ol derivatives. We will move beyond simple procedural descriptions to explore the underlying principles and experimental rationale, empowering researchers to select and implement the most appropriate method for their specific needs.

Strategic Selection of an Analytical Method

The choice of an analytical technique for ee determination is a critical decision driven by factors such as the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. For pyrrolidin-3-ol derivatives, the primary methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following decision tree provides a strategic framework for method selection.

MethodSelection start Determine ee of Pyrrolidin-3-ol Derivative sub_start Primary Analytical Need? start->sub_start hplc High Accuracy & Resolution (Baseline Separation) sub_start->hplc  High-Fidelity Quantification nmr Rapid Screening or Absolute Configuration sub_start->nmr Structural Confirmation   gc Volatile & Thermally Stable Analyte/Derivative sub_start->gc  Specialized Volatility hplc_direct Direct Method: Chiral Stationary Phase (CSP) hplc->hplc_direct Standard approach hplc_indirect Indirect Method: Derivatization + Achiral Column hplc->hplc_indirect When CSP is unavailable or separation is poor nmr_cda CDA Method (e.g., Mosher's) For ee & Absolute Config. nmr->nmr_cda Covalent modification nmr_csa CSA Method (Non-destructive, Rapid) nmr->nmr_csa Non-covalent interaction

Caption: Decision tree for selecting an analytical method for ee determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for ee determination, offering high accuracy and resolution.[4] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for pyrrolidin-3-ol derivatives.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding (crucial for the hydroxyl group), dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers.[4]

Method A: Direct Analysis on a Chiral Stationary Phase

This is the most straightforward approach, providing direct quantification of the enantiomers.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a robust starting point.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA).

    • Causality: n-Hexane is the weak, non-polar solvent, while IPA is the polar modifier. The hydroxyl and amine functionalities of the analyte interact with the CSP. The concentration of IPA is critical; a higher percentage will decrease retention times but may reduce resolution. Start with a 90:10 (v/v) ratio of n-Hexane:IPA and optimize.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Controlled temperature is crucial for reproducible retention times.

  • Detection: UV at 210 nm. N-Boc protected pyrrolidinols have a weak chromophore, requiring detection at a low wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas (A1 and A2).

    • Calculate ee using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

Method B: Indirect Analysis via Chiral Derivatization

This method converts the enantiomers into diastereomers using a chiral derivatizing agent (CDA). These diastereomers can then be separated on a standard, less expensive achiral C18 column.[2][5]

  • Derivatization:

    • Dissolve ~2 mg of the pyrrolidin-3-ol derivative in a vial with a sodium bicarbonate solution.

    • Add a solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetonitrile.[5]

    • Heat the reaction at ~65 °C for one hour.[5] The nucleophilic amine of the pyrrolidine attacks the electron-deficient aromatic ring of Marfey's reagent, forming stable diastereomeric adducts.

    • Cool and quench the reaction with HCl.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with triethylamine and phosphoric acid, pH 6.0).[5]

  • Flow Rate: 0.7-1.0 mL/min.

  • Detection: UV at 335-340 nm, corresponding to the dinitrophenyl chromophore introduced by the derivatization.[5]

  • Analysis: The two diastereomers will elute at different retention times, allowing for quantification of the original enantiomeric composition.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method d_start Sample in Mobile Phase d_inject Inject on Chiral Column d_start->d_inject d_sep Enantiomer Separation d_inject->d_sep d_detect UV Detection (e.g., 210 nm) d_sep->d_detect d_ee Calculate ee from Peak Areas d_detect->d_ee i_start Sample + CDA (e.g., Marfey's Reagent) i_react Form Diastereomers i_start->i_react i_inject Inject on Achiral C18 Column i_react->i_inject i_sep Diastereomer Separation i_inject->i_sep i_detect UV Detection (e.g., 340 nm) i_sep->i_detect i_ee Calculate ee from Peak Areas i_detect->i_ee

Caption: Comparative workflow for direct and indirect chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many pyrrolidin-3-ol derivatives, derivatization is necessary to increase volatility and prevent on-column degradation.

Principle of Separation

Chiral GC columns typically employ a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin, coated onto a polysiloxane backbone.[6] The cyclodextrin creates a chiral cavity into which one enantiomer fits better than the other, leading to differential retention times.

  • Derivatization (if necessary):

    • React the pyrrolidin-3-ol derivative with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) to block the polar -OH and -NH groups. This step is crucial to prevent peak tailing and improve thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based column such as Rt-βDEXsm or HP-Chiral 20B is a suitable choice.[6][7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Causality: A temperature gradient is typically used to ensure good separation while minimizing analysis time. An example program: hold at 60 °C for 3 min, then ramp at 3 °C/min to 240 °C.[7] This allows for the elution of more volatile impurities first, followed by the baseline separation of the enantiomeric peaks at a higher temperature.

  • Injector and Detector Temperature: 250 °C.

  • Analysis: The enantiomers are separated and quantified based on the integrated areas of their respective peaks.

NMR Spectroscopy

While HPLC and GC physically separate enantiomers, NMR spectroscopy distinguishes them by converting them into diastereomers in situ, which have distinct NMR spectra.[8] This method is particularly powerful for confirming absolute configuration.

Method A: Chiral Derivatizing Agents (CDA) - The Mosher's Acid Method

This classic method involves reacting the chiral alcohol with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form covalent diastereomeric esters.[9][10]

The key to this method is the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, the protons of the pyrrolidinol on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield).[11] By preparing both the (R)- and (S)-MTPA esters and comparing the spectra, one can not only determine the ee but also deduce the absolute configuration of the alcohol.[10][12]

  • Materials: The chiral pyrrolidin-3-ol, (R)- and (S)-Mosher's acid chloride, anhydrous deuterated solvent (e.g., CDCl₃), and a mild base (e.g., anhydrous pyridine).

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve ~2-3 mg of the chiral alcohol in 0.5 mL of CDCl₃.

    • Add a small excess of anhydrous pyridine, followed by ~1.2 equivalents of (R)-Mosher's acid chloride.[9]

    • Cap the tube and allow the reaction to proceed to completion at room temperature (typically 1-4 hours).

  • Preparation of (S)-MTPA Ester: Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both samples. ¹⁹F NMR is often simpler for ee determination as it typically shows two clean singlets for the -CF₃ groups of the two diastereomers.[12]

    • For ee Determination: In a single reaction (e.g., with (R)-MTPA chloride), identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate the areas (I1 and I2) and calculate the ee.

    • For Absolute Configuration: Compare the ¹H NMR spectra of the (R)- and (S)-MTPA esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. A consistent positive or negative sign for Δδ on either side of the stereocenter reveals the absolute configuration based on the established Mosher model.[10]

Mosher_Logic start Chiral Pyrrolidin-3-ol (Unknown Configuration) react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride start->react_S spec_R Acquire NMR Spectrum of (R)-MTPA Ester react_R->spec_R spec_S Acquire NMR Spectrum of (S)-MTPA Ester react_S->spec_S compare Compare Spectra: Calculate Δδ = δ(S) - δ(R) for each proton spec_R->compare spec_S->compare model Apply Mosher's Model: Protons with Δδ > 0 are on one side Protons with Δδ < 0 are on the other compare->model config Determine Absolute Configuration model->config

Sources

Comprehensive Solid-State Guide: (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, the solid-state characterization of chiral diamine scaffolds is a critical checkpoint. (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS 1257293-72-3) represents a high-value pharmacophore, combining the rigid, strained azetidine ring with a chiral pyrrolidine core. However, its dual-basic nature (azetidine


, pyrrolidine 

) and hydrogen-bonding hydroxyl group create significant challenges in salt selection, specifically regarding hygroscopicity and polymorphism .

This guide objectively compares the standard Dihydrochloride (2HCl) salt against alternative solid forms, establishing Single Crystal X-Ray Diffraction (SC-XRD) not merely as a structural confirmation tool, but as the definitive method for resolving absolute stereochemistry and inter-molecular hydrogen bonding networks that drive stability.

Part 1: The Strategic Necessity of X-Ray Crystallography

Why NMR and MS Are Insufficient

While NMR (


H, 

C) confirms connectivity and Mass Spectrometry (MS) validates molecular weight, neither can definitively resolve the 3D-spatial arrangement or the solid-state packing forces that dictate shelf-life.
FeatureNMR (Solution State) SC-XRD (Solid State) Criticality for Drug Dev
Absolute Configuration Inferential (requires derivatization)Absolute (via Flack Parameter)High : Essential for (S)-enantiomer purity validation.
Salt Stoichiometry Average ratio (integration)Precise (lattice position)High : Distinguishes mono- vs. di-salts definitively.
Polymorphism InvisibleDefinitive (Unit Cell)Critical : Different polymorphs have different bioavailabilities.
Solvate/Hydrate State AmbiguousExplicit (Water in lattice)High : Predicts stability and hygroscopicity.
The "Gold Standard" Metric: The Flack Parameter

For (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, confirming the (S)-configuration is paramount. In X-ray crystallography, the Flack Parameter serves as the validation metric:

  • Flack

    
     0.0 : Correct absolute structure.
    
  • Flack

    
     1.0 : Inverted structure (Wrong enantiomer).
    
  • Flack

    
     0.5 : Racemic twin.
    

Expert Insight : For light atom structures (C, H, N, O), the anomalous scattering is weak. Using a heavier counter-ion (like Chloride in the HCl salt or Fumarate) significantly enhances the reliability of the Flack parameter, making salt formation a dual-purpose strategy for stability and characterization.

Part 2: Comparative Salt Performance Guide

The choice of salt form dramatically impacts the developability of this azetidinyl-pyrrolidine scaffold.

Dihydrochloride Salt (Standard Commercial Form)
  • Stoichiometry : 1:2 (Base:Acid).

  • Lattice Dynamics : The high charge density of the small chloride ions often leads to tight packing, but the high lattice energy can be offset by the hygroscopic nature of the protonated azetidine nitrogen.

  • X-Ray Signature : Typically crystallizes in orthorhombic or monoclinic systems (

    
     is common for chiral salts). Look for extensive N-H...Cl hydrogen bonding networks.
    
  • Pros : High solubility, established toxicology.

  • Cons : High Hygroscopicity . The chloride ion can act as a hydrogen bond acceptor for atmospheric water, leading to deliquescence.

Fumarate / Tartrate Salts (The "Stable" Alternatives)
  • Stoichiometry : Often 1:1 or 1:2 depending on crystallization pH.

  • Lattice Dynamics : Organic counter-ions (Fumaric/Tartaric acid) provide multiple H-bond donors/acceptors, creating a robust 3D "supramolecular framework" that can shield the basic nitrogens from moisture.

  • X-Ray Signature : Larger unit cells. Tartrate introduces its own chirality, creating a diastereomeric salt pair that is excellent for enantiomeric enrichment.

  • Pros : Generally non-hygroscopic, distinct melting points.

  • Cons : Lower aqueous solubility compared to HCl.

Decision Matrix: When to Use Which?

SaltSelection Start Start: (S)-1-(Azetidin-3-yl) pyrrolidin-3-ol Base Check1 Is Hygroscopicity a Dealbreaker? Start->Check1 Goal Goal: API / Late Stage Intermediate HCl Select Dihydrochloride (2HCl) (High Solubility, Standard) Check1->HCl No (Formulation controls humidity) Alt Screen Organic Acids (Fumarate, Succinate) Check1->Alt Yes (Need ambient stability) XRD Perform SC-XRD (Check H-Bond Network) HCl->XRD Alt->XRD XRD->Goal Flack ~ 0.0 Stable Lattice

Figure 1: Strategic decision tree for salt selection based on hygroscopicity tolerance and X-ray validation.

Part 3: Experimental Protocol for X-Ray Data Generation

Generating diffraction-quality crystals for this specific diamine salt requires navigating its high solubility and potential for oiling out.

Protocol: Vapor Diffusion Crystallization (Sit-Drop Method)

Objective : Grow single crystals of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride suitable for SC-XRD.

Reagents :

  • (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (20 mg).

  • Solvent A (Good solvent): Methanol or Water (minimal amount).

  • Solvent B (Anti-solvent): Acetone or Diethyl Ether.

  • HCl (4M in Dioxane).

Workflow :

  • Salt Formation : Dissolve the free base in a minimal volume of Methanol (0.5 mL). Add 2.2 equivalents of HCl (4M in Dioxane) dropwise at 0°C. Stir for 15 mins.

  • Seeding : If a precipitate forms immediately, gently warm to redissolve. If oil forms, scratch the vial side to induce nucleation.

  • Setup :

    • Place the clear solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger outer vial containing 2 mL of Solvent B (Acetone/Ether).

    • Cap the outer vial tightly.

  • Equilibration : Allow to stand undisturbed at 4°C for 3-7 days. The anti-solvent vapor will slowly diffuse into the methanol, reducing solubility and promoting ordered crystal growth.

  • Harvesting : Isolate crystals under polarized light. Look for sharp edges and extinction (birefringence). Mount on a cryo-loop with Paratone oil.

Data Collection Parameters (Standard)
  • Temperature : 100 K (Critical to reduce thermal motion of the flexible pyrrolidine ring).

  • Source : Cu K

    
     (
    
    
    
    Å) is preferred for absolute configuration determination of light-atom organic salts.
  • Refinement : SHELXL or OLEX2.

Part 4: Data Interpretation Template

When you receive the .cif file (Crystallographic Information File), extract these key parameters to validate your material.

ParameterIdeal Range / ValueInterpretation for this Molecule
Space Group

or

Must be a chiral space group (no mirror planes/inversions) for an enantiopure salt.
R-Factor (

)
< 0.05 (5%)Indicates high-quality data. >7% suggests disorder or poor crystal quality.
Flack Parameter -0.05 to 0.05Confirms (S)-configuration. Values near 1.0 indicate (R).[1][2]
Unit Cell Volume ~400 - 800 Å

(Z=2 or 4)
Consistent with a small organic salt (MW ~142 base + 73 HCl).
Disorder Pyrrolidine Ring PuckeringThe pyrrolidine ring is flexible; check for "envelope" conformations in the electron density map.

Part 5: Visualization of the Crystallization Workflow

CrystallizationWorkflow cluster_0 Preparation Phase cluster_1 Growth Phase (Vapor Diffusion) cluster_2 Analysis Phase Step1 Dissolve Base (MeOH, 0.5 mL) Step2 Add HCl (2.2 eq) (0°C, Dioxane) Step1->Step2 Step3 Transfer to Inner Vial Step2->Step3 Step5 Incubate at 4°C (3-7 Days) Step3->Step5 Step4 Outer Vial: Anti-Solvent (Acetone/Ether) Step4->Step5 Vapor Diffusion Step6 Harvest Crystal (Under Microscope) Step5->Step6 Step7 X-Ray Diffraction (Cu Source, 100K) Step6->Step7

Figure 2: Step-by-step workflow for the "Sit-Drop" vapor diffusion method to obtain X-ray quality crystals of the dihydrochloride salt.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 68976963, 1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride. Retrieved from [Link]

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine synthesis and ring strain).
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (The authoritative source for the Flack Parameter methodology).
  • Gould, R. O., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. Organic Letters. (Demonstrates X-ray characterization of related iodomethyl-azetidine precursors). Retrieved from [Link]

Sources

Validating Stereochemistry of 3-Substituted Pyrrolidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Stereochemistry of 3-Substituted Pyrrolidines Content Type: Publish Comparison Guide

Executive Summary

3-substituted pyrrolidines are privileged scaffolds in medicinal chemistry, serving as core motifs in kinase inhibitors, GPCR ligands, and organocatalysts. However, the introduction of a stereocenter at the C3 position (distinct from the natural C2 center of proline) presents a validation challenge. Unlike C2-substituted derivatives which can often be traced back to the chiral pool (L-proline), C3-stereocenters are frequently generated via asymmetric catalysis (e.g., hydroarylation, cycloaddition) or resolution, requiring rigorous proof of absolute configuration.

This guide compares four industry-standard validation methodologies: Small Molecule X-Ray Crystallography , NMR Derivatization (Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and Chemical Correlation .

Comparative Analysis Matrix

FeatureX-Ray Crystallography NMR (Mosher's Method) Vibrational CD (VCD) Chemical Correlation
Primary Output 3D Electron Density Map

Chemical Shifts
IR/VCD Spectra MatchHPLC Retention /

Confidence Level Gold Standard (100%) High (>95%)High (>95%)High (Dependent on route)
Sample State Single Crystal (Required)Solution (

,

)
Solution (

, etc.)
Solution
Sample Amount 1–5 mg (recoverable)5–10 mg (destructive)5–10 mg (recoverable)<1 mg (analytical)
Throughput Low (days to weeks)Medium (1–2 days)High (hours)Low (synthesis dependent)
Cost High (instrument/service)Low (reagents)Medium (instrument/software)High (synthesis labor)
Key Limitation Requires suitable crystalRotamers in amidesRequires DFT calculationRequires known precursor

Method 1: Small Molecule X-Ray Crystallography

The Gold Standard for Absolute Configuration

X-ray crystallography provides an unambiguous 3D structure. For 3-substituted pyrrolidines, which are often oils or low-melting solids, the primary challenge is obtaining a diffraction-quality crystal.

Protocol: Heavy Atom Derivatization

If the free base or simple salts (HCl, fumarate) do not crystallize, derivatization with a "heavy atom" is required to utilize anomalous dispersion (if no internal chiral reference exists) or simply to facilitate lattice packing.

  • Reagent Selection:

    • 4-Bromobenzoyl chloride: Introduces Bromine (heavy atom) and an aromatic ring for

      
      -stacking.
      
    • 3-Nitrobenzenesulfonyl chloride: Excellent for inducing crystallinity in secondary amines.

  • Synthesis Step:

    • Dissolve 3-substituted pyrrolidine (1.0 eq) in DCM.

    • Add

      
       (1.2 eq) and 4-bromobenzoyl chloride (1.1 eq).
      
    • Stir at RT for 2 hours. Wash with

      
      , dry, and concentrate.
      
  • Crystallization:

    • Use vapor diffusion : Dissolve derivative in minimal DCM/THF in a small vial. Place this vial inside a larger jar containing pentane/hexane. Cap tightly.

    • Allow to stand for 2–7 days.

  • Validation Parameter:

    • Flack Parameter: For absolute configuration, the Flack parameter (

      
      ) must be close to 0 (e.g., 
      
      
      
      ). If
      
      
      , the structure is the inverted enantiomer.

Method 2: NMR Derivatization (Mosher's Method)

The Solution-Phase Workhorse

For 3-substituted pyrrolidines, the secondary nitrogen offers a perfect handle for forming diastereomeric amides using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).
Mechanism

The Mosher acid (MTPA) phenyl ring exerts an anisotropic shielding effect on the pyrrolidine protons. In the preferred conformer, the phenyl group shields substituents on one face of the ring relative to the other.

Protocol
  • Derivatization:

    • Prepare two samples of the pyrrolidine.[1]

    • Sample A: React with

      
      -(-)-MTPA-Cl 
      
      
      
      yields
      
      
      -Mosher Amide.
    • Sample B: React with

      
      -(+)-MTPA-Cl 
      
      
      
      yields
      
      
      -Mosher Amide.
    • Note: The stereochemistry of the amide is opposite to the acid chloride due to Cahn-Ingold-Prelog priority changes at the carbonyl, but commercially labeled reagents usually refer to the acid configuration.

  • NMR Acquisition:

    • Acquire

      
       NMR (500 MHz+) for both samples in 
      
      
      
      .
    • Assign all ring protons (H2, H3, H4, H5) using COSY/HSQC.

  • Analysis (

    
     Calculation): 
    
    • Calculate

      
      .[2]
      
    • Interpretation: Map the positive and negative

      
       values onto the pyrrolidine ring.
      
    • Model: Protons on the side of the phenyl ring (in the

      
      -amide) will be shielded (upfield, smaller 
      
      
      
      ). Protons on the side of the methoxy group will be deshielded.
    • Critical Note: Pyrrolidine amides exhibit rotamers (syn/anti). Ensure you are analyzing the major rotamer or perform High-Temperature NMR (e.g., at 50°C) to coalesce signals.

Method 3: Vibrational Circular Dichroism (VCD)

The Modern, Non-Destructive Alternative

VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D arrangement of bonds and does not require crystallization.

Workflow
  • Experimental Spectrum: Dissolve ~5 mg of pyrrolidine in

    
    . Record VCD spectrum (1000–1800 
    
    
    
    ).
  • Computational Modeling:

    • Build the putative

      
      -enantiomer structure in software (e.g., Gaussian).
      
    • Perform conformational search (MMFF).

    • Optimize geometry and calculate VCD frequencies using DFT (B3LYP/6-31G* level).

  • Comparison:

    • Overlay Experimental vs. Calculated spectra.

    • Match: If bands align in sign (+/-) and intensity, the sample is

      
      .
      
    • Mirror Image: If bands are opposite in sign, the sample is

      
      .
      

Decision Matrix: Selecting the Right Validation Method

ValidationLogic Start Start: Purified 3-Substituted Pyrrolidine IsCrystalline Is the sample crystalline? Start->IsCrystalline ChemCorr METHOD 4: Chemical Correlation (Synthesize from L-Proline) Start->ChemCorr Reference Standard Available? HeavyAtom Does it contain a Heavy Atom (S, Br, Cl)? IsCrystalline->HeavyAtom Yes CanDerivatize Can you sacrifice 10mg for derivatization? IsCrystalline->CanDerivatize No (Oil/Amorphous) XRay METHOD 1: X-Ray Crystallography (Direct) HeavyAtom->XRay Yes DerivXRay METHOD 1b: Derivatize (p-Br-Benzoyl) then X-Ray HeavyAtom->DerivXRay No (Light atom structure) CanDerivatize->DerivXRay Yes (Need absolute certainty) Mosher METHOD 2: NMR (Mosher's Amide) (Requires N-H or -OH) CanDerivatize->Mosher Yes (Fastest) VCD METHOD 3: Vibrational Circular Dichroism (Non-destructive, Solution phase) CanDerivatize->VCD No (Precious sample)

Figure 1: Strategic decision tree for selecting a stereochemical validation method based on sample state and resource availability.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 1760–1785.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[3] Chirality, 20(5), 643-663.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Allenmark, S. G. (2000). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry.

Sources

Comparative Guide: Metabolic Stability of Azetidine vs. Cyclobutane Analogs

[1]

Executive Summary

In modern drug discovery, the interchange between azetidine (a 4-membered nitrogen heterocycle) and cyclobutane (a 4-membered carbocycle) represents a critical "Solubility vs. Stability" decision node.

While azetidines are frequently deployed to lower lipophilicity (

CYP450-mediated oxidative ring opening

This guide provides a technical analysis of the metabolic fate of these two scaffolds, supported by mechanistic pathways, representative experimental data, and validated screening protocols.

Physicochemical & Structural Basis[1][2][3]

To understand the metabolic divergence, we must first establish the structural baseline. Both rings possess significant ring strain (

FeatureAzetidine AnalogCyclobutane AnalogImpact on Drug Design
Core Structure

(Heterocycle)

(Carbocycle)
Azetidine offers a basic center; Cyclobutane is neutral.
Ring Strain ~26 kcal/mol~26.5 kcal/molHigh strain in azetidine facilitates ring-opening if oxidized.
Lipophilicity (

)
Lower (More Polar)Higher (More Lipophilic)Azetidine reduces non-specific binding; Cyclobutane increases permeability.
Basicity (

)
~11.0 (unsubstituted)N/AAzetidine is highly basic; usually requires electron-withdrawing groups (EWGs) to modulate.
Metabolic Risk High (Oxidative Ring Opening)Low (Inert Scaffold)Azetidine requires specific screening for reactive metabolites.

Mechanisms of Metabolism[4][5]

The Azetidine Liability: Oxidative Ring Opening

The primary metabolic risk for azetidines is

The Pathway:

  • SET/HAT: CYP450 abstracts an electron/hydrogen from the

    
    -carbon.
    
  • Carbinolamine Formation: Oxygen rebound creates an unstable hemiaminal.

  • Ring Opening: The ring collapses to relieve strain, generating a reactive amino-aldehyde .

  • Toxicity: This electrophilic aldehyde can covalently bind to proteins (bioactivation) or DNA.

Visualization of Azetidine Metabolism

Figure 1: Mechanism of CYP450-mediated azetidine bioactivation.

AzetidineMetabolismAzetidineParent Azetidine(Strained Amine)CYPCYP450(Oxidation)Azetidine->CYPMetabolic AttackRadicalα-C RadicalIntermediateCYP->Radical-e⁻ / -H⁺Carbinolamineα-Hydroxy Azetidine(Unstable Hemiaminal)Radical->Carbinolamine+OH (Rebound)OpenRingAmino-Aldehyde(Reactive Electrophile)Carbinolamine->OpenRingRing Opening(Strain Relief)AdductProtein/GSH Adduct(Toxicity Signal)OpenRing->AdductCovalent Binding

Caption: Step-wise bioactivation of azetidine via CYP450 oxidation, leading to electrophilic aldehyde formation.

The Cyclobutane Advantage

Cyclobutane is generally metabolically inert. The carbon skeleton resists oxidation due to the high bond dissociation energy of the ring C-H bonds compared to activated positions. Metabolism in cyclobutane analogs is almost exclusively driven by pendant substituents (e.g., hydroxylation of a side-chain methyl) rather than the ring itself.

Comparative Experimental Data

The following data table represents a synthesized comparison based on trends observed in medicinal chemistry literature (e.g., J. Med. Chem. optimization campaigns for GPCR agonists).

Scenario: Optimization of a lead compound with a 4-membered linker.

ParameterCompound A (Azetidine Linker)Compound B (Cyclobutane Linker)Interpretation

1.22.8Cyclobutane significantly increases lipophilicity.
Solubility (pH 7.4)


Azetidine is superior for aqueous solubility.

(Human Microsomes)


Azetidine is cleared 3.7x faster due to ring oxidation.

(Rat IV)
0.8 hours3.2 hoursCyclobutane improves half-life.
GSH Adducts Detected (+1) Not DetectedCritical Flag: Azetidine forms a reactive metabolite (aldehyde).
CYP Inhibition (

)


Both are clean inhibitors (liability is intrinsic clearance, not inhibition).

Analysis:

  • Compound A suffers from "Metabolic Switching." The CYP enzymes attack the azetidine ring. The presence of GSH adducts confirms the formation of a reactive aldehyde, posing a toxicity risk (idiosyncratic drug-induced liver injury).

  • Compound B resolves the stability issue but creates a solubility problem.

Experimental Protocol: Reactive Metabolite Trapping

To validate the safety of an azetidine analog, a standard stability assay is insufficient. You must perform a Trapping Assay .

Objective

Detect short-lived electrophilic species (aldehydes/iminiums) generated from azetidine ring opening.

Reagents
  • Microsomes: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Trapping Agent: Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).

  • Cofactor: NADPH regenerating system.

Workflow
  • Incubation: Mix Test Compound (

    
    ) + HLM + Trapping Agent in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Data Processing: Search for specific mass shifts:

    • +307 Da: GSH adduct (indicates reactive electrophile).

    • +27 Da: Cyanide adduct (indicates iminium ion).

Decision Guide: When to Use Which?

Use the following logic flow to determine the appropriate scaffold for your lead optimization.

Figure 2: Strategic Decision Tree for 4-Membered Ring Selection.

DecisionTreeStartStart: Select Linker/ScaffoldCheckLogDIs LogD > 3.0?Start->CheckLogDUseAzetidineTest Azetidine AnalogCheckLogD->UseAzetidineNo (Need to lower LogD)UseCycloTest Cyclobutane AnalogCheckLogD->UseCycloYes (LogD is fine)CheckSolIs Solubility < 10 µM?RunGSHRun GSH Trapping AssayUseAzetidine->RunGSHResultAdductAdducts Detected?RunGSH->ResultAdductBlockSiteStrategy: Block α-C(Add gem-dimethyl or F)ResultAdduct->BlockSiteYes (Toxic)SafeAzViable Candidate(Monitor Clearance)ResultAdduct->SafeAzNo (Clean)CheckMetStabCheck Metabolic StabilityUseCyclo->CheckMetStabResultStableStable?CheckMetStab->ResultStableAddPolarStrategy: Add Polar Groups(to offset lipophilicity)ResultStable->AddPolarNo (High Cl_int)SafeCyViable Candidate(Monitor Solubility)ResultStable->SafeCyYes

Caption: Decision logic for navigating the Solubility (Azetidine) vs. Stability (Cyclobutane) trade-off.

Expert Insight: Mitigation Strategies

If you must use an Azetidine for solubility but observe metabolic instability:

  • Block the

    
    -carbons:  Introduce gem-dimethyl or fluorine substituents at the 2- or 4-positions. This sterically hinders CYP approach and strengthens the C-H bonds, preventing the initial oxidation step.
    
  • Reduce Basicity: Add an electron-withdrawing group (e.g., carbonyl, sulfonyl) to the nitrogen. This lowers the electron density, making the nitrogen radical cation less likely to form.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
    
  • Pike, K. G., et al. (2011). "Oxidative Ring Opening of Azetidines: A Metabolic Liability in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation in Drug Discovery: Observable Trends and New Perspectives." Chemical Research in Toxicology, 28(1), 21-36. Link

  • Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2867. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. (Comparison of 4-membered rings). Link

A Comparative Guide to IR Spectroscopy for Azetidine Ring Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the unequivocal identification of heterocyclic scaffolds is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in numerous pharmaceuticals due to its unique conformational constraints and ability to modulate physicochemical properties.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and accessible method for the structural elucidation of molecules containing this strained ring system. However, distinguishing the azetidine moiety from its less-strained, five- and six-membered homologues, pyrrolidine and piperidine, requires a nuanced understanding of their vibrational characteristics. This guide provides a comparative analysis of the characteristic IR absorption peaks of azetidine, supported by experimental data and theoretical principles, to facilitate its unambiguous identification.

The Influence of Ring Strain on Vibrational Frequencies: A Theoretical Overview

The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. This is substantially higher than that of pyrrolidine (5.4 kcal/mol) and the relatively strain-free piperidine.[1] This strain profoundly influences the vibrational modes of the molecule's constituent bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. In cyclic systems, increased ring strain leads to a higher s-character in the endocyclic bonds, resulting in a larger force constant and, consequently, a higher vibrational frequency (a blue shift) for stretching vibrations within the ring. Conversely, exocyclic bonds may experience a weakening, leading to a red shift. This principle is the cornerstone of distinguishing azetidine from its larger cyclic amine counterparts using IR spectroscopy.

Comparative Analysis of Characteristic IR Peaks

The most diagnostic regions in the IR spectrum for identifying the azetidine ring in comparison to pyrrolidine and piperidine are the N-H stretching, C-N stretching, and the fingerprint region containing ring deformation (breathing) and wagging vibrations.

Vibrational ModeAzetidine (cm⁻¹)Pyrrolidine (cm⁻¹)Piperidine (cm⁻¹)Rationale for Frequency Shift
N-H Stretch ~3340 - 3370~3300 - 3400~3270 - 3350While all are secondary amines, the N-H stretching frequency in azetidine tends to be at the higher end of the typical range for secondary amines (3350-3310 cm⁻¹).[2] This can be attributed to the influence of ring strain on the nitrogen atom's hybridization and the resulting effect on the N-H bond force constant.
C-N Stretch ~1200 - 1250~1100 - 1150~1050 - 1100The C-N stretching vibration in azetidine is consistently observed at a higher frequency compared to pyrrolidine and piperidine. This is a direct consequence of the increased force constant of the C-N bond within the strained four-membered ring.
N-H Wag ~800 - 850~750 - 850~700 - 750The out-of-plane N-H bending (wagging) vibration can also be sensitive to the ring geometry. For secondary amines, this peak can help in distinguishing between them.[3]
Ring Deformation Higher FrequencyIntermediate FrequencyLower FrequencyThe ring "breathing" or deformation modes, which involve the concerted stretching and bending of all the bonds in the ring, are highly characteristic. Due to its rigidity and high strain, the azetidine ring deformation occurs at a higher wavenumber compared to the more flexible and less-strained pyrrolidine and piperidine rings. These peaks are often found in the fingerprint region below 1000 cm⁻¹.

Note: The exact peak positions can vary depending on the substitution pattern on the ring, the physical state of the sample (solid, liquid, or gas), and the solvent used.

Experimental Protocol: ATR-FTIR Spectroscopy for Azetidine Identification

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used technique for analyzing solid and liquid samples with minimal preparation.

Objective: To acquire a high-quality IR spectrum of a compound suspected to contain an azetidine ring and compare it with spectra of pyrrolidine and piperidine derivatives.

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample containing the suspected azetidine moiety.

  • Reference samples of a pyrrolidine-containing and a piperidine-containing compound.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Do not overtighten.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the key peaks in the spectrum.

    • Pay close attention to the regions corresponding to N-H stretching, C-N stretching, and the fingerprint region.

    • Compare the obtained spectrum with reference spectra of azetidine, pyrrolidine, and piperidine. Look for the characteristic blue shifts in the C-N stretching and potentially the N-H stretching frequencies for the azetidine-containing compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after each measurement to prevent cross-contamination.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for identifying an azetidine ring using IR spectroscopy.

Caption: Workflow for Azetidine Identification via IR Spectroscopy.

Conclusion

The identification of the azetidine ring using IR spectroscopy is a powerful application of fundamental vibrational principles. The significant ring strain of the four-membered ring reliably induces a blue shift in the C-N stretching frequency when compared to its five- and six-membered counterparts, pyrrolidine and piperidine. By carefully analyzing this key vibrational mode, in conjunction with the N-H stretching and fingerprint regions, researchers can confidently and rapidly confirm the presence of this important heterocyclic motif.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? ResearchGate. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.